Fisetinidol
説明
Structure
3D Structure
特性
分子式 |
C15H14O5 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m0/s1 |
InChIキー |
VFZYLYJWCROVLO-DZGCQCFKSA-N |
SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
異性体SMILES |
C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
正規SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Fisetinidol: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetinidol, a flavan-3-ol, is a naturally occurring flavonoid found in various plant species. As a member of the flavonoid family, it shares structural similarities with other well-researched compounds like fisetin, exhibiting a range of interesting biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and analysis, and an overview of its known and potential biological activities, drawing parallels with the closely related flavonol, fisetin. The guide also visualizes the stereochemical nuances of the molecule and key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol, is a flavan-3-ol with a core structure consisting of two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom.[1][2] The molecule possesses two chiral centers at the C2 and C3 positions of the C ring, giving rise to four possible stereoisomers. The naturally occurring and most commonly studied form is (-)-fisetinidol, which has the (2R,3S) absolute configuration.[2]
The stereochemistry of this compound is crucial for its biological activity. The relative orientation of the hydroxyl groups and the B ring at the chiral centers dictates how the molecule interacts with biological targets such as enzymes and receptors.
Key Structural Features:
-
Flavan-3-ol core: A C6-C3-C6 skeleton.
-
A-ring: Dihydroxylated at positions 5 and 7.
-
B-ring: Dihydroxylated at positions 3' and 4' (a catechol moiety).
-
C-ring: Contains a hydroxyl group at position 3 and the B-ring attached at position 2.
-
Stereocenters: C2 and C3, with the common natural isomer being (2R,3S).
Below is a diagram illustrating the chemical structure and stereochemistry of (-)-fisetinidol.
Caption: Chemical structure and stereochemistry of (-)-fisetinidol.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its solubility, stability, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₅ | [2] |
| Molar Mass | 274.27 g/mol | [2] |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | [2] |
| CAS Number | 490-49-3 | [2] |
| Melting Point | 205-206 °C | [3] |
| Boiling Point (est.) | 568.2 °C at 760 mmHg | [3] |
| Density (est.) | 1.492 g/cm³ | [3] |
| pKa (est.) | 9.56 ± 0.10 | [3] |
| XLogP3 | 0.7 | [2] |
Experimental Protocols
Isolation of this compound from Plant Material
This compound can be isolated from various plant sources, such as the heartwoods of Acacia species. A general protocol for its extraction and isolation is provided below.
Objective: To extract and isolate this compound from plant material.
Materials:
-
Dried and powdered plant material (e.g., heartwood of Acacia mearnsii)
-
Solvents: n-hexane, acetone, ethyl acetate, ethanol, methanol, chloroform
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Rotary evaporator
-
Chromatography columns
-
TLC plates and developing chamber
-
UV lamp
Protocol:
-
Defatting: The powdered plant material is first extracted with n-hexane to remove lipids and other nonpolar compounds.
-
Extraction: The defatted material is then extracted with a polar solvent, typically acetone or a mixture of acetone and water (e.g., 70% acetone), at room temperature with stirring for 24-48 hours. This process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol or an ethanol-water mixture.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ethanol/water, to obtain pure crystals.
-
Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]
Antioxidant Activity Assay (DPPH Method)
The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7]
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. A series of dilutions are then made to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the this compound solution at different concentrations.
-
For the blank, 100 µL of methanol is added to 100 µL of the DPPH solution.
-
Ascorbic acid is used as a positive control and is treated in the same way as the this compound samples.
-
-
Incubation: The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Biological Activities and Signaling Pathways
While research specifically on this compound is less extensive than on its close relative fisetin, the structural similarities suggest that they may share some biological activities. Fisetin is known to possess antioxidant, anti-inflammatory, and anticancer properties.[1][8]
Antioxidant Activity
Like many flavonoids, this compound is expected to exhibit significant antioxidant activity due to the presence of hydroxyl groups, particularly the catechol moiety in the B-ring, which can effectively scavenge free radicals.[6]
Anti-inflammatory Activity
Fisetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[8][9][10] It is plausible that this compound may also possess similar anti-inflammatory properties.
Anticancer Activity
Fisetin has demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[11] These effects are often mediated through the modulation of signaling pathways like PI3K/Akt/mTOR.[12][13] The potential anticancer activity of this compound warrants further investigation.
Signaling Pathways
The biological effects of flavonoids are often attributed to their ability to modulate intracellular signaling cascades. Based on the extensive research on fisetin, the following pathways are likely to be influenced by this compound as well.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound is a chiral flavonoid with a well-defined chemical structure and stereochemistry that are critical to its biological function. While research on this compound is ongoing, its structural similarity to the extensively studied fisetin suggests a promising potential for various therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for further investigation into its specific biological mechanisms and potential for drug development. The provided experimental protocols offer a starting point for the extraction, isolation, and evaluation of this intriguing natural compound.
References
- 1. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 490-49-3,(-)-FISETINIDOL | lookchem [lookchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. preprints.org [preprints.org]
- 6. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alleviation of obesity cardiomyopathy by Fisetin through the inhibition of NF-κB/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peerj.com [peerj.com]
- 12. View of Fisetin, a dietary flavonoid induces apoptosis via modulating the MAPK and PI3K/Akt signalling pathways in human osteosarcoma (U-2 OS) cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Fisetinidol: A Technical Guide to its Natural Sources and Isolation from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetinidol is a flavan-3-ol, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. As a natural product, its efficient extraction and isolation from plant sources are critical for further research into its pharmacological properties and potential therapeutic applications. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities.
Natural Sources of this compound
This compound has been identified in a select number of plant species. The concentration and ease of extraction can vary significantly depending on the plant source, geographical location, and harvesting time. The primary documented plant sources for this compound are detailed in Table 1.
| Plant Species | Part of Plant Used | Reported Presence of this compound | Reference(s) |
| Burkea africana | Bark | Identified as a minor component among other proanthocyanidins. | [1][2][3] |
| Acacia leucoclada | Not specified | Reported as a constituent of the plant. | [4] |
| Atraphaxis spinosa | Aerial parts | (-)-Fisetinidol has been isolated from this plant. |
Experimental Protocols: Isolation and Purification of this compound
The following protocol is a representative methodology for the isolation and purification of this compound from plant material, based on techniques described for the extraction of flavonoids from Burkea africana and general phytochemical practices.
Plant Material Preparation and Extraction
Objective: To extract a crude mixture of compounds, including this compound, from the plant matrix.
Materials:
-
Dried and pulverized plant material (e.g., bark of Burkea africana)
-
80% Aqueous Ethanol
-
Reflux apparatus or maceration setup
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
The dried and pulverized plant material (546 g) is subjected to extraction with 80% aqueous ethanol (5 x 2.5 L).[1]
-
The extraction can be performed by refluxing for 30 minutes for each solvent portion or through maceration at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.[1]
-
The combined extracts are filtered to remove solid plant debris.[1]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract (e.g., 177 g, representing a 32% yield from the starting material).[1]
Solvent Partitioning
Objective: To fractionate the crude extract based on polarity to enrich the fraction containing this compound.
Materials:
-
Crude extract
-
Distilled water
-
Diethyl ether
-
Ethyl acetate
-
n-butanol
-
Separatory funnel
Procedure:
-
Suspend the crude extract (170 g) in distilled water (1 L).[1]
-
Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.[1]
-
First, partition against diethyl ether (repeatedly, e.g., 6-16 times with 500 mL portions) until the solvent layer is nearly colorless.[1]
-
Next, partition the remaining aqueous layer against ethyl acetate in the same manner.[1]
-
Finally, partition the aqueous layer with a mixture of ethyl acetate and n-butanol (e.g., 5:1 v/v).[1]
-
Collect each organic fraction and the final aqueous fraction separately.
-
Evaporate the solvents from each fraction using a rotary evaporator to obtain the respective dried fractions. This compound, being a flavan-3-ol, is expected to be enriched in the more polar fractions like ethyl acetate.[1]
Chromatographic Purification
Objective: To isolate pure this compound from the enriched fraction.
Materials:
-
Enriched fraction (e.g., ethyl acetate fraction)
-
Sephadex LH-20 column
-
Solvents for chromatography (e.g., ethanol, acetone, methanol)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
Procedure:
-
Dissolve the enriched fraction in a suitable solvent (e.g., ethanol).[1]
-
Apply the dissolved sample to a Sephadex LH-20 column equilibrated with the appropriate mobile phase (e.g., 96% ethanol).[1]
-
Elute the column with a gradient of solvents, starting with ethanol and potentially increasing polarity with acetone and methanol.[1]
-
Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.[1]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard of this compound would be ideal for comparison.
-
Combine the fractions containing the compound of interest.
-
For final purification to obtain high-purity this compound, preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile with a small percentage of acid like formic acid) can be employed.
Visualization of Experimental Workflow
Caption: General workflow for the isolation of this compound from plant material.
Biological Activity and Signaling Pathways of this compound
It is imperative to distinguish this compound from the structurally similar and more extensively studied flavonol, Fisetin. The majority of the available scientific literature on signaling pathways pertains to Fisetin.
Research specifically detailing the signaling pathways modulated by this compound is currently very limited. The primary reported biological activity for (-)-Fisetinidol is its role as an alpha-glucosidase inhibitor .[4] Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. The precise signaling pathways through which this compound exerts this inhibitory effect have not been extensively elucidated in the reviewed literature.
Due to the scarcity of specific data on this compound's signaling pathways, a diagrammatic representation is not feasible at this time without significant speculation. Researchers are encouraged to investigate this area to uncover the molecular mechanisms underlying the bioactivities of this compound.
Conclusion
This compound is a naturally occurring flavonoid found in plants such as Burkea africana, Acacia leucoclada, and Atraphaxis spinosa. Its isolation can be achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic techniques. While a general protocol can be outlined, specific quantitative data on yields remain elusive in the current literature. Furthermore, a significant knowledge gap exists regarding the specific signaling pathways modulated by this compound, with its role as an alpha-glucosidase inhibitor being the most defined biological activity. This technical guide highlights the current state of knowledge and underscores the need for further research to fully characterize the pharmacological potential of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Antioxidants from the bark of Burkea africana, an African medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidants from the bark of Burkea africana, an African medicinal plant | Semantic Scholar [semanticscholar.org]
- 4. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fisetinidol Biosynthesis in Acacia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetinidol, a flavan-3-ol, is a key precursor in the biosynthesis of proanthocyanidins (condensed tannins) in many plant species, including those of the genus Acacia. Proanthocyanidins are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug development and nutraceutical applications. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Acacia species, detailing the enzymatic steps, relevant quantitative data, experimental protocols, and regulatory networks. While research specifically on the this compound pathway in Acacia is ongoing, this guide consolidates current knowledge from related species to provide a comprehensive resource.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a branch of the general flavonoid pathway, commencing from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton and introduce specific hydroxylations and stereochemistry. The core pathway leading to this compound is depicted below.
Enzymes of the this compound Biosynthesis Pathway:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate:CoA ligase
-
CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
F3'H: Flavonoid 3'-hydroxylase
-
F3H: Flavanone 3-hydroxylase
-
DFR: Dihydroflavonol 4-reductase
-
LAR: Leucoanthocyanidin reductase
Quantitative Data
Quantitative data on the specific enzymes and metabolites of the this compound pathway in Acacia species are limited. The following tables summarize available data on total flavonoid content in select Acacia species and kinetic parameters of key enzymes from other well-characterized plants, which can serve as a reference for researchers.
Table 1: Total Phenolic and Flavonoid Content in Various Acacia Species
| Species | Plant Part | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Acacia mearnsii | Flowers | >300 | >136 | [1] |
| Acacia retinodes | Flowers | >300 | >136 | [1] |
| Acacia dealbata | Leaves | 345.8 - 478.4 | - | [2] |
| Acacia dealbata | Twigs | 367.1 - 526.5 | - | [2] |
| Acacia saligna | Leaves | - | - | [3] |
| Acacia seyal | Leaves | - | - | [3] |
| Acacia xanthophloea | Leaves | - | - | [3] |
| Acacia tortilis | Leaves | - | - | [3] |
| Acacia laeta | Leaves | - | - | [3] |
| Acacia albida | Leaves | - | - | [3] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Table 2: Kinetic Parameters of Key Enzymes in Flavonoid Biosynthesis (from various plant species)
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| F3H | Oryza sativa | Naringenin | - | - | - | - | [4] |
| Eriodictyol | - | - | - | - | [4] | ||
| DFR | Vitis vinifera | Dihydroquercetin | 24.6 ± 1.5 | - | - | - | [5] |
| Delphinium grandiflorum | Dihydrokaempferol | - | - | - | 6.1 | [6] | |
| Dihydroquercetin | - | - | - | 2.0 | [6] | ||
| Dihydromyricetin | - | - | - | 0.5 | [6] | ||
| LAR | Desmodium uncinatum | 3,4-cis-leucocyanidin | - | ~10 µmol min-1 mg-1 protein | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol 1: Dihydroflavonol 4-Reductase (DFR) Enzyme Assay
Objective: To determine the enzymatic activity of DFR in converting dihydroquercetin to leucocyanidin.
Methodology:
-
Enzyme Extraction:
-
Grind 0.2–0.5 g of plant tissue (e.g., leaves, flowers) into a fine powder in liquid nitrogen.
-
Extract proteins in 3 ml of extraction buffer (0.1 M Tris-HCl buffer, pH 7.0).
-
Centrifuge the suspension and precipitate proteins from the supernatant using 80% saturated ammonium sulfate.
-
Collect the protein pellet by centrifugation and resuspend in 50 µl of extraction buffer.[8]
-
-
Reaction Mixture:
-
Prepare a 500 µL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.0)
-
2 mM NADPH
-
150 µM Dihydroquercetin (DHQ)
-
100–200 µg of crude enzyme extract[8]
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 to 4 hours.[8]
-
-
Product Extraction and Detection:
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Evaporate the ethyl acetate extract and dissolve the residue in 20 µL of 5% hydrochloric acid in n-butanol.
-
Boil the sample for 8 minutes to convert leucocyanidin to the colored cyanidin.
-
Evaporate the sample and redissolve in methanol for analysis by HPLC at 520 nm.[8]
-
Protocol 2: Leucoanthocyanidin Reductase (LAR) Enzyme Assay
Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to this compound (or catechin).
Methodology:
-
Substrate Preparation:
-
Leucocyanidin can be synthesized from dihydroquercetin using a purified DFR enzyme or through chemical reduction.
-
-
Reaction Mixture:
-
Prepare a 200 µL reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
1 mM NADPH
-
0.1 mM 3,4-cis-leucocyanidin
-
Purified recombinant LAR protein or a crude protein extract[9]
-
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 20-60 minutes).
-
-
Product Analysis:
-
Terminate the reaction by adding an equal volume of ethyl acetate.
-
Analyze the organic phase by HPLC using a C18 column to quantify the formation of this compound or catechin.[9]
-
Protocol 3: Quantification of this compound by HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in Acacia extracts.
Methodology:
-
Sample Preparation:
-
Extract flavonoids from dried and powdered plant material using a suitable solvent (e.g., 80% methanol).
-
Concentrate the extract and redissolve in the initial mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Quantification:
-
Generate a calibration curve using a certified this compound standard.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
-
Regulatory Network of this compound Biosynthesis
The biosynthesis of proanthocyanidins, and by extension this compound, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of three types of transcription factors: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins.[5][10] While the specific components of the MBW complex in Acacia have yet to be fully elucidated, the model from other legumes provides a strong framework for understanding this regulation.
References
- 1. A Comprehensive Evolutionary Analysis of the Dihydroflavonol 4-Reductase (DFR) Gene Family in Plants: Insights from 237 Species | MDPI [mdpi.com]
- 2. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. visualization - How to typeset gene regulatory networks - Biology Stack Exchange [biology.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]
- 10. Multiple bHLH/MYB-based protein complexes regulate proanthocyanidin biosynthesis in the herbage of Lotus spp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Fisetinidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetinidol, a flavan-3-ol, is a flavonoid compound found in various plant species. As a member of the flavonoid family, it has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its chemical structure and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for potential pharmaceutical applications.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | [1][2] |
| Synonyms | (-)-Fisetinidol, 3,7,3',4'-Tetrahydroxyflavan | [1][3] |
| CAS Number | 490-49-3 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₅ | [1][2] |
| Molecular Weight | 274.27 g/mol | [1] |
| Melting Point | 205-206 °C | [3] |
| Boiling Point | 568.2 °C at 760 mmHg | [3] |
| Density | 1.492 g/cm³ | [3] |
| XLogP3 | 0.7 | [1] |
| pKa | 9.56 ± 0.10 (Predicted) | [3] |
| Appearance | Solid (form varies) | |
| Solubility | Information on the solubility of this compound in common laboratory solvents is not readily available in the cited literature. However, flavonoids, in general, exhibit a range of solubilities depending on their specific structure and the polarity of the solvent.[4][5] Generally, they have low solubility in water and are more soluble in organic solvents such as acetone, acetonitrile, and alcohols.[6][7] |
Chemical Structure
The chemical structure of this compound is fundamental to its physical properties and biological activity. Below is a 2D representation of the molecule generated using the DOT language.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline generalized methodologies for key analytical techniques.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]
-
Heating: The sample is heated at a controlled rate.[8]
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[10]
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, and formulation.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Procedure:
-
Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.[7]
-
The saturated solution is then filtered to remove any undissolved solid.[7]
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency radiation in a magnetic field, the nuclei generate a spectrum that provides information about the chemical environment and connectivity of atoms within the molecule.
General Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[11]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.[11][12]
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to confirm the structure of this compound.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation patterns.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z ratio and detected.
General Protocol (e.g., using HPLC-ESI-QTOF-MS):
-
Sample Introduction: A solution of this compound is introduced into the mass spectrometer, often via an HPLC system for separation from any impurities.
-
Ionization: The sample is ionized, for example, using Electrospray Ionization (ESI), which is a soft ionization technique suitable for flavonoids.
-
Mass Analysis: The ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) analyzer, which measures their m/z with high accuracy.
-
Fragmentation Analysis (MS/MS): To obtain structural information, precursor ions of this compound can be selected and fragmented, and the m/z of the resulting fragment ions are measured.[13]
-
Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern provides evidence for the compound's structure.[13]
Biological Activity and Signaling Pathways
This compound, like its more studied analog fisetin, is known for its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with specific cellular signaling pathways.
Antioxidant Activity via the NRF2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. Fisetin has been shown to activate this pathway.[14][15][16]
Anti-inflammatory Activity via the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in inflammation. Fisetin has been demonstrated to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[14]
References
- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. scite.ai [scite.ai]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [ste-mart.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]
Fisetinidol: A Technical Overview of its Chemical Properties and Biological Significance
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Fisetinidol, a flavanol of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and summarizes available data on its biological activities. While research specifically on this compound is limited, this guide also draws comparisons with the closely related and more extensively studied flavonoid, fisetin, to highlight potential areas for future investigation.
Core Chemical Identifiers
This compound is a flavanol, a type of flavonoid.[1] Its unique chemical structure gives rise to its biological properties.
| Identifier | Value | Source |
| CAS Number | 490-49-3 | [1][2][3] |
| Systematic IUPAC Name | (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol | [1] |
| Common IUPAC Name | (2R,3S)-Flavan-3,3′,4′,7-tetrol | [1] |
| Molecular Formula | C₁₅H₁₄O₅ | [1][2] |
| Molecular Weight | 274.27 g/mol | [2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Melting Point | 205-206 °C | [3] |
| Boiling Point (Predicted) | 568.2 ± 50.0 °C | [3] |
| Density (Predicted) | 1.492 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.56 ± 0.10 | [3] |
Biological Activity and Potential Signaling Pathways
Direct research on the signaling pathways of this compound is not extensively available in current literature. However, its role as an alpha-glucosidase inhibitor has been reported.[2] Much of the understanding of the potential mechanisms of action for flavanols like this compound is derived from studies on the structurally similar flavonoid, fisetin.
Fisetin has been shown to modulate several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. These pathways are of significant interest in cancer research and other disease areas. The primary signaling pathways associated with fisetin, and by extension, potentially relevant to this compound, include:
-
PI3K/Akt/mTOR Pathway: Fisetin has been observed to inhibit this pathway, which is central to cell growth, survival, and proliferation.[4]
-
NF-κB Pathway: Fisetin can suppress the activation of NF-κB, a key regulator of inflammatory responses.[5]
-
ERK1/2 Pathway: Fisetin has been shown to regulate the ERK1/2 signaling cascade, which is involved in cell proliferation and differentiation.[5]
-
Nrf2-ARE Pathway: Fisetin can activate the Nrf2-antioxidant response element pathway, a critical mechanism for cellular protection against oxidative stress.[6]
It is important to emphasize that while these pathways are well-documented for fisetin, further research is required to confirm their direct modulation by this compound.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are not widely published. However, based on standard methodologies for the study of flavonoids, the following general protocols can be adapted.
General Protocol for Extraction and Purification of this compound from Plant Material
This protocol outlines a general procedure for the extraction and purification of this compound from a plant source. The specific solvents and chromatography conditions may require optimization depending on the plant matrix.
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Perform solvent extraction using a suitable solvent such as ethanol or methanol. This can be done through maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
-
Solvent Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.
-
-
Chromatographic Purification:
-
Subject the this compound-rich fraction to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., a mixture of chloroform and methanol, or ethyl acetate and hexane) to separate this compound from other compounds.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing the purified compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
General Bioassay Protocol for Assessing Alpha-Glucosidase Inhibition
This protocol provides a framework for evaluating the inhibitory activity of this compound against alpha-glucosidase, a key enzyme in carbohydrate metabolism.
-
Preparation of Reagents:
-
Prepare a solution of alpha-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare various concentrations of this compound and a positive control (e.g., acarbose).
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the enzyme solution to wells containing different concentrations of this compound or the positive control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of this compound's potential biological interactions and the experimental processes involved in its study, the following diagrams are provided.
Caption: Potential signaling pathways modulated by fisetin, which may be relevant for this compound.
Caption: General experimental workflow for the study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-FISETINIDOL | 490-49-3 [chemicalbook.com]
- 4. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin inhibits laryngeal carcinoma through regulation of AKT/NF-κB/mTOR and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Fisetinidol: A Historical and Technical Retrospective on its Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the early discovery and historical research surrounding Fisetinidol, a flavan-3-ol that has garnered interest for its role as a monomeric unit of condensed tannins, also known as proanthocyanidins. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational research that paved the way for our current understanding of this bioactive compound.
Introduction: The Quest for the Building Blocks of Tannins
The mid-20th century marked a pivotal era in the study of natural products, with chemists diligently working to unravel the complex structures of plant-derived compounds. Among these, the condensed tannins, responsible for the astringent properties of many foods and beverages and used extensively in the leather industry, presented a significant analytical challenge. It was understood that these polymeric materials were constructed from smaller flavonoid-like units, and the race was on to isolate and characterize these fundamental building blocks. It was in this scientific context that this compound was first brought to light.
The Pioneering Isolation of (-)-Fisetinidol
The first documented isolation of (-)-Fisetinidol was a landmark achievement by D.G. Roux and E. Paulus, published in their 1961 paper, "Condensed tannins. 7. Isolation of (-)-7:3':4'-trihydroxyflavan-3-ol [(-)-fisetinidol], a naturally occurring catechin from black-wattle heartwood"[1]. Their work focused on the heartwood of the Black Wattle tree (Acacia mearnsii), a rich source of condensed tannins.
Experimental Protocol: The Path to Pure this compound
The isolation of (-)-Fisetinidol from Acacia mearnsii heartwood was a meticulous process, reflecting the techniques of the time. The general workflow involved extraction, solvent partitioning, and multiple stages of chromatography.
Experimental Workflow for the Isolation of (-)-Fisetinidol
References
Pharmacokinetic profile and ADME studies of Fisetinidol
An In-depth Technical Guide to the Pharmacokinetic Profile and ADME Studies of Fisetin
A Note to the Reader: Initial searches for "Fisetinidol" yielded limited publicly available data regarding its specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound is a flavan-3-ol, and while it is structurally related to the more extensively studied flavonol Fisetin , detailed experimental data on its disposition in biological systems is scarce. This guide will, therefore, focus on the comprehensive pharmacokinetic profile and ADME studies of Fisetin, a compound with a robust body of research that is likely of primary interest to researchers, scientists, and drug development professionals.
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions. It has garnered significant scientific interest for its potential therapeutic applications, attributed to its antioxidant, anti-inflammatory, and senolytic properties. However, the clinical utility of fisetin is influenced by its pharmacokinetic profile, particularly its low bioavailability and rapid metabolism. Understanding the ADME characteristics of fisetin is crucial for the development of effective therapeutic strategies.
Pharmacokinetic Profile of Fisetin
The pharmacokinetic profile of fisetin is characterized by rapid metabolism and elimination, which presents challenges for achieving sustained therapeutic concentrations.
Absorption and Bioavailability
Fisetin exhibits poor oral bioavailability.[1][2] Following oral administration, the parent form of fisetin is only transiently detected in the bloodstream, with sulfate and glucuronide conjugates being the predominant circulating forms.[3][4] Studies in rats have shown that after an oral dose of 50 mg/kg, the parent fisetin was only present during the absorption phase.[3] The low bioavailability is attributed to its poor aqueous solubility and extensive first-pass metabolism in the gastrointestinal tract and liver.[5]
To address this limitation, various formulation strategies have been explored to enhance the oral bioavailability of fisetin. These include liposomal encapsulation and the use of nanoparticle-based delivery systems. For instance, a liposomal formulation of fisetin was found to increase its relative bioavailability by 47-fold in mice compared to free fisetin.[6][7]
Distribution
Preclinical studies indicate that fisetin is distributed to various tissues, with the highest concentrations typically found in the intestines, kidneys, and liver.[4]
Metabolism
Fisetin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[3] The primary metabolites identified are fisetin glucuronides and sulfates.[3]
A significant metabolic pathway for fisetin is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form the active metabolite geraldol (3,4',7-trihydroxy-3'-methoxyflavone).[8][9] Pharmacokinetic studies in mice have revealed that geraldol is the major circulating metabolite after fisetin administration, with substantially higher systemic exposure than the parent compound.[8][9] This suggests that the biological activities observed after fisetin administration may be partly attributable to geraldol.[9]
Excretion
Fisetin and its metabolites are primarily eliminated through biliary excretion.[10] Studies in rats have shown that a significant portion of administered fisetin is excreted in the bile as sulfate and glucuronide conjugates.[10] The biliary excretion of fisetin appears to be mediated by P-glycoprotein.[10] Urinary excretion also contributes to the elimination of fisetin metabolites.[11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of fisetin from preclinical studies.
Table 1: Pharmacokinetic Parameters of Fisetin in Mice after Intraperitoneal Administration (223 mg/kg)
| Parameter | Value | Reference |
| Cmax (µg/mL) | 2.5 | [9] |
| Tmax (min) | 15 | [9] |
| T½ (rapid phase) (h) | 0.09 | [9] |
| T½ (terminal phase) (h) | 3.1 | [9] |
Table 2: Comparative Bioavailability of Fisetin and a Fisetin-HPβCD Inclusion Complex in Polymeric Nanoparticles (FHIC-PNP) in Mice after Oral Administration (10 mg/kg equivalent)
| Formulation | Cmax (ng/mL) | Reference |
| Pure Fisetin | 69.34 | [5] |
| FHIC-PNP | 610.33 | [5] |
Experimental Protocols
In Vivo Pharmacokinetic Studies
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][5]
Administration:
-
Oral (p.o.): Fisetin is suspended in a suitable vehicle (e.g., carboxymethylcellulose) and administered by oral gavage.[3]
-
Intravenous (i.v.): Fisetin is dissolved in a vehicle like polyethylene glycol and administered via the tail vein.
-
Intraperitoneal (i.p.): Fisetin is dissolved in a suitable solvent and injected into the peritoneal cavity.[9]
Sample Collection: Blood samples are collected at predetermined time points via cardiac puncture or from the tail vein into heparinized tubes.[3] Plasma is separated by centrifugation and stored at -80°C until analysis. For biliary excretion studies, the bile duct is cannulated for bile collection.[10]
Sample Analysis: Plasma, bile, and urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the parent fisetin for total fisetin quantification.[3]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the quantification of fisetin in biological samples.[12][13][14]
-
Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 0.1% orthophosphoric acid) is often employed in an isocratic or gradient elution mode.[13][14]
-
Detection: UV detection is performed at the maximum absorbance wavelength of fisetin, which is around 362 nm.[13][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially for metabolite identification, LC-MS/MS is the method of choice.[8]
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple reaction monitoring (MRM) is used to specifically detect and quantify fisetin and its metabolites.[8]
Visualizations
Metabolic Pathway of Fisetin
Caption: Primary metabolic pathways of Fisetin.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. Fisetin-In Search of Better Bioavailability-From Macro to Nano Modifications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal encapsulation of the natural flavonoid fisetin improves bioavailability and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Biliary Excretion of Fisetin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nutrikinetics and urinary excretion of phenolic compounds after a 16-week supplementation with a flavanone-rich ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Fisetin | SIELC Technologies [sielc.com]
- 13. Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations - IJSAT [ijsat.org]
- 14. ijsat.org [ijsat.org]
Whitepaper: In Silico Prediction of Fisetinidol Molecular Targets
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetinidol, a flavanol found in various plants, belongs to the flavonoid family, a class of compounds renowned for their diverse biological activities.[1][2] While its therapeutic potential is of significant interest, a comprehensive understanding of its molecular mechanisms requires the precise identification of its protein targets. This technical guide outlines a systematic in silico approach for predicting the molecular targets of this compound. It details methodologies for computational target fishing, including reverse docking and ligand-based strategies, provides protocols for subsequent experimental validation, and visualizes complex workflows and signaling pathways. The aim is to provide a robust framework for researchers to elucidate the polypharmacology of this compound, accelerating its development as a potential therapeutic agent.
Introduction to In Silico Target Prediction
Target identification is a critical first step in modern drug discovery, serving to uncover the mechanism of action of bioactive molecules.[3] In silico target prediction, or "target fishing," has emerged as an efficient and cost-effective strategy to identify potential protein targets for a small molecule by leveraging computational tools.[3][4] This approach can predict molecular mechanisms, identify potential off-targets to foresee side effects, and aid in drug repurposing efforts.[4][5]
The primary computational strategies are categorized as either receptor-based or ligand-based.[4][6]
-
Receptor-Based Methods: These approaches, such as reverse docking, screen a single ligand against a vast library of 3D protein structures to identify potential binding partners based on docking scores and binding energies.[5][7]
-
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often bind to similar targets.[6] They use the chemical structure of the query molecule (this compound) to search for known ligands with similar properties and infer their biological targets.[8]
This guide will focus on providing a practical framework for applying these techniques to this compound.
Predicted Molecular Targets for Structurally Related Flavonoids
Direct in silico studies on this compound are limited. However, extensive research exists for the structurally similar flavonol, Fisetin. This data serves as a strong starting point for identifying high-probability targets for this compound.
| Predicted/Identified Target | Method of Identification | Biological Role / Pathway | Reference |
| mTOR (mammalian Target of Rapamycin) | Inverse Docking, In Silico Modeling, In Vitro Kinase Assay | Cell growth, proliferation, survival; PI3K/Akt/mTOR Pathway | [9][10][11] |
| CDK2 (Cyclin-Dependent Kinase 2) | Inverse Docking, In Vitro Kinase Assay | Cell cycle regulation | [9][11] |
| c-Kit (Receptor Tyrosine Kinase) | Inverse Docking, In Vitro Kinase Assay | Cell survival and proliferation | [9][11] |
| PI3K/Akt | In Vitro and In Vivo Studies | Cell survival, proliferation, anti-apoptosis | [10][12] |
| ERK/MAPK | Gene Expression Analysis, Western Blot | Cell proliferation, differentiation, survival | [13][14] |
| β-tubulin | In Silico Molecular Docking | Cell structure, mitosis | [12] |
| CDK6 (Cyclin-Dependent Kinase 6) | Molecular Dynamics Simulation | Cell cycle regulation | [12] |
| NF-κB (Nuclear Factor kappa B) | Western Blot, Flow Cytometry | Inflammation, cell survival | [10][13] |
Methodologies for In Silico Target Prediction
Protocol 1: Reverse Docking
Reverse docking evaluates the binding potential of a single ligand against a large collection of protein structures.[5][15] This method is invaluable for discovering novel targets and understanding polypharmacology.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 442397).[2]
-
Prepare the ligand using software like AutoDock Tools or Schrödinger's LigPrep. This involves adding hydrogen atoms, assigning correct bond orders, and generating possible ionization and tautomeric states at a physiological pH (e.g., 7.4).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Protein Target Database Preparation:
-
Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB). Specialized, curated databases for docking can also be used (e.g., scPDB, PDBbind).
-
Pre-process the entire protein dataset: remove water molecules and existing ligands, add polar hydrogens, repair missing side chains, and assign partial charges using tools like PDB2PQR or the Protein Preparation Wizard in Maestro.
-
Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.
-
-
Molecular Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically dock the prepared this compound structure into the defined binding site of each protein in the database.[5]
-
The program will generate multiple binding poses for this compound within each protein's active site and calculate a corresponding docking score or binding energy for each pose.
-
-
Post-Docking Analysis and Hit Selection:
-
Rank all protein targets based on their docking scores. A more negative binding energy typically indicates a more favorable interaction.[12]
-
Filter the ranked list. Apply a scoring threshold to select the top candidates.
-
Perform visual inspection of the binding poses for the top-ranked protein-ligand complexes. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to ensure the binding mode is plausible.
-
Cluster the results based on protein families to identify trends (e.g., a preference for kinases).
-
Workflow Visualization:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, inverse docking-assisted identification and in vitro biological characterization of Flavonol-based analogs of fisetin as c-Kit, CDK2 and mTOR inhibitors against melanoma and non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Inverse Docking-Assisted Identification and in vitro Biological Characterization of Flavonol-based Analogs of Fisetin as c-Kit, CDK2 and mTOR Inhibitors against Melanoma and Non-melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fisetin inhibits laryngeal carcinoma through regulation of AKT/NF-κB/mTOR and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
Fisetinidol: A Review of a Flavonoid with Limited Current Research
A comprehensive literature review for Fisetinidol, a flavanol, reveals a notable scarcity of in-depth research into its specific biological activities, signaling pathways, and quantitative experimental data. The majority of scientific literature focuses on a related and more extensively studied flavonoid, Fisetin. This technical guide will therefore pivot to a comprehensive overview of the significant research surrounding Fisetin, while noting the limited data available for this compound itself. This approach is taken to provide a valuable resource for researchers, scientists, and drug development professionals who may be investigating this class of compounds.
This compound is a flavanol, a type of flavonoid.[1] It is structurally different from Fisetin, which is a flavonol. While both are polyphenolic compounds found in plants, the current body of scientific literature does not provide sufficient data to fulfill the requirements of a detailed technical guide on this compound's biological activities and mechanisms of action.
The remainder of this guide will focus on the wealth of information available for Fisetin .
Fisetin: A Flavonol with Diverse Biological Activities
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in numerous fruits and vegetables, including strawberries, apples, persimmons, grapes, and onions.[2][3] It has garnered significant attention in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[4][5][6]
Quantitative Data on the Biological Activity of Fisetin
The following tables summarize key quantitative data from various studies on Fisetin's biological activities.
Table 1: In Vitro Anticancer Activity of Fisetin
| Cell Line | Cancer Type | Assay | Concentration/Dose | Effect | Reference |
| PC-3 | Prostate Cancer | Autophagy Induction | - | Treatment for 72h resulted in induction of cytotoxic autophagy. | [7] |
| HepG-2 | Liver Cancer | Growth Inhibition, Apoptosis | Not Specified | Induced growth inhibition and apoptosis. | [8] |
| Caco-2 | Colorectal Cancer | Growth Inhibition, Apoptosis | Not Specified | Induced growth inhibition and apoptosis. | [8] |
| Suit-2 | Pancreatic Cancer | Growth Inhibition, Apoptosis | Not Specified | Induced growth inhibition and apoptosis. | [8] |
| B164A5 | Murine Melanoma | Antiproliferative, Pro-apoptotic | Not Specified | Demonstrated in vitro chemopreventive activity. | [9] |
| LN229 | Glioblastoma | Cytotoxicity, Apoptosis, DNA Damage | 40-80 μM | Induced cytotoxicity, apoptosis, and DNA damage. | [5] |
| MCF-7 | Human Breast Cancer | Growth Inhibition (GI50) | Not Specified | GI50 value decreased by 65.737% with fisetin micelles compared to free fisetin. | [10] |
Table 2: In Vivo Anticancer Activity of Fisetin
| Animal Model | Cancer Type | Dose | Effect | Reference |
| Lewis Lung Carcinoma-bearing mice | Lung Carcinoma | Not Specified | Marked decrease in tumor volume compared to untreated mice. | [6] |
| Lewis Lung Carcinoma-bearing mice | Lung Carcinoma | 36.6 mg/kg (nanoemulsion) vs. 223 mg/kg (free fisetin) | 53% reduction in tumor size with nanoemulsion. | [10] |
Table 3: Bioavailability and Formulation of Fisetin
| Formulation | Parameter | Value | Reference |
| Free Fisetin | Oral Bioavailability | 44% | |
| Fisetin-loaded SNEDDS | Permeability (in vitro) | 3.79-fold higher than free fisetin | [10] |
| Fisetin Nanoemulsion (intravenous) | AUC | ~8-fold greater than orally administered fisetin-loaded SNEDDS | [10] |
| FST-loaded nanoparticles | Particle Size | 187.9 nm | |
| FST-loaded nanoparticles | Encapsulation Efficiency | 79.3% | [3] |
| FST-loaded nanoparticles | Dissolution | 3.06-fold increase | [3] |
| FST-loaded nanoparticles | Permeability (duodenum) | 4.9-fold increase | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. While specific protocols are often detailed within the supplementary materials of published papers, the following provides an overview of common experimental procedures used in Fisetin research.
Cell Viability and Proliferation Assays (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Fisetin for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[10]
-
Apoptosis Assays (Annexin V-PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
-
Method:
-
Treat cells with Fisetin for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.[9]
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to analyze their expression levels and post-translational modifications (e.g., phosphorylation).
-
Method:
-
Lyse Fisetin-treated and control cells in a suitable lysis buffer.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, mTOR, NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5]
-
DNA Damage Assays (Alkaline Comet Assay and γH2AX Assay)
-
Alkaline Comet Assay Principle: Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
γH2AX Assay Principle: Detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.
-
Method (General):
-
Treat cells with Fisetin.
-
For the Comet Assay, embed cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions. Stain the DNA and visualize the comets.
-
For the γH2AX Assay, fix and permeabilize the cells, then stain with an antibody specific for γH2AX. Analyze by flow cytometry or fluorescence microscopy.[5]
-
Signaling Pathways Modulated by Fisetin
Fisetin exerts its pleiotropic effects by modulating a multitude of intracellular signaling pathways.
1. PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and growth. Fisetin has been shown to inhibit this pathway in various cancer cells.[7] It can downregulate key components like Raptor and Rictor, leading to the inhibition of both mTORC1 and mTORC2 complexes.[7]
2. NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Fisetin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[11]
3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Fisetin's effect on this pathway can be cell-type specific, sometimes leading to inhibition and other times to sustained activation, influencing cellular outcomes.[12]
4. NRF2-mediated Oxidative Stress Response: Fisetin can activate the NRF2 pathway, a key regulator of the cellular antioxidant response, leading to the upregulation of antioxidant enzymes.[12]
5. Cell Cycle Regulation: Fisetin can induce cell cycle arrest, often at the G2/M or S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13]
6. Apoptosis Pathways: Fisetin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins (e.g., decreasing Bcl-2 and increasing Bax) and activate caspases (e.g., caspase-3).[13]
Visualizations of Signaling Pathways and Workflows
Fisetin's Impact on the PI3K/Akt/mTOR Signaling Pathway
Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell survival.
General Experimental Workflow for Assessing Fisetin's Anticancer Activity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The flavonoid fisetin as an anticancer agent targeting the growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Perspectives for Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxic and Cytotoxic Activity of Fisetin on Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physico-chemical and Biological Evaluation of Flavonols: Fisetin, Quercetin and Kaempferol Alone and Incorporated in beta Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ameliorative effect of fisetin against lipopolysaccharide and restraint stress-induced behavioral deficits via modulation of NF-κB and IDO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol and Fisetin-Related Signaling Pathways Induce Apoptosis in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fisetinidol: An Enigmatic Flavonoid with Unexplored Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fisetinidol, a flavanol found in select plant species, presents a largely uncharted frontier in the landscape of flavonoid research. Despite its structural similarity to the extensively studied flavonol, fisetin, a comprehensive review of the current scientific literature reveals a significant scarcity of data on this compound's biological activities, mechanisms of action, and overall potential as a lead compound for drug development. This technical guide serves to consolidate the limited available information on this compound while providing a detailed comparative analysis of its well-researched counterpart, fisetin, to offer context and potential avenues for future investigation.
This document will first outline the known chemical and physical properties of this compound, its natural sources, and its single reported biological activity. Subsequently, in light of the data gap, this guide will pivot to a comprehensive overview of fisetin, detailing its established pharmacological effects, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it modulates. This comparative approach aims to equip researchers with the foundational knowledge and technical insights necessary to embark on the systematic exploration of this compound's therapeutic promise.
This compound: Current State of Knowledge
This compound, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol, is a flavan-3-ol, a class of flavonoids that includes catechins.[1][2] Its chemical structure is distinct from the flavonol fisetin, primarily in the saturation of the C2-C3 bond and the absence of a ketone group at the C4 position of the C ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its potential for bioavailability and for designing future experimental studies.
| Property | Value | Source |
| Molecular Formula | C15H14O5 | PubChem[1] |
| Molecular Weight | 274.27 g/mol | PubChem[1] |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
Natural Sources
This compound has been isolated from a limited number of plant species. Its reported natural occurrences include:
Biological Activity and Therapeutic Potential: A Notable Data Deficit
A thorough investigation of the scientific literature reveals a significant lack of research into the biological effects of this compound. The primary reported activity is its role as an inhibitor of alpha-glucosidase (EC 3.2.1.20), an enzyme involved in carbohydrate digestion.[1] This suggests a potential, yet unexplored, role in the management of carbohydrate metabolism disorders such as type 2 diabetes.
One study on the chemical constituents of Atraphaxis spinosa isolated (-)-fisetinidol but did not report any cytotoxic activity for this compound, whereas other compounds from the same extract were shown to be cytotoxic to leukemic P388 cells.[3] Beyond this, there is a clear absence of publicly available data regarding its anti-inflammatory, anticancer, neuroprotective, or other pharmacological properties. Consequently, no quantitative data such as IC50 values, detailed experimental protocols, or elucidated signaling pathways for this compound can be provided at this time.
Fisetin as a Surrogate for Understanding Flavanol Potential
Given the dearth of information on this compound, a comprehensive examination of its close structural analog, fisetin, is warranted. Fisetin (3,3',4',7-tetrahydroxyflavone) is a well-studied flavonol with a wide range of demonstrated biological activities. It is crucial to emphasize that while the study of fisetin can provide valuable insights and hypotheses for the potential activities of this compound, the structural differences between the two molecules mean that their biological effects could differ significantly. Direct experimental validation for this compound is imperative.
Overview of Fisetin's Biological Activities
Fisetin has been shown to possess a multitude of pharmacological effects, making it a compound of great interest for drug development. These activities include:
-
Anticancer Properties: Fisetin exhibits cytotoxic activity against various cancer cell lines and has been shown to induce apoptosis and autophagy, as well as inhibit proliferation, metastasis, and angiogenesis.[4][5]
-
Neuroprotective Effects: It has demonstrated potential in preclinical models of neurodegenerative diseases, attributed to its antioxidant and anti-inflammatory properties.
-
Anti-inflammatory Action: Fisetin can modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.
-
Antioxidant Activity: As a flavonoid, fisetin is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.[6][7]
-
Senolytic Activity: Fisetin has been identified as a senolytic agent, meaning it can selectively induce the death of senescent cells, which are implicated in aging and age-related diseases.
Quantitative Data: Fisetin Efficacy
The following tables summarize some of the reported quantitative data for fisetin's biological activities.
Table 2: Fisetin Enzyme Inhibition and Cytotoxicity
| Target/Cell Line | Activity | IC50 Value | Source |
| α-glucosidase | Inhibition | 4.099 x 10⁻⁴ mM | [8] |
| CYP2C8 | Non-competitive Inhibition (Ki) | 4.1 µM | [9] |
| Glioblastoma Cells (LN229) | Cytotoxicity | 40-80 µM (induces DNA damage) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate the biological activity of flavonoids like fisetin.
2.3.1. α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare various concentrations of the test compound (fisetin). Acarbose is often used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound or control.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Data Analysis:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
2.3.2. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions until they reach a suitable confluence.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (fisetin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathways Modulated by Fisetin
Fisetin exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways can provide a roadmap for investigating this compound.
Future Directions and Conclusion
The stark contrast between the wealth of data on fisetin and the scarcity of information on this compound highlights a significant gap in flavonoid research. This compound's identified role as an alpha-glucosidase inhibitor provides a compelling, albeit singular, starting point for further investigation.
Recommendations for future research include:
-
In vitro screening: A broad-based screening of this compound against a panel of cancer cell lines and key enzymes involved in inflammation and neurodegeneration is essential to uncover its potential therapeutic activities.
-
Comparative studies: Direct, head-to-head comparative studies of this compound and fisetin are necessary to elucidate the structure-activity relationships and determine if this compound possesses unique or more potent biological effects.
-
Mechanism of action studies: Should promising activities be identified, in-depth studies to delineate the underlying molecular mechanisms and signaling pathways will be crucial.
-
In vivo studies: Preclinical animal studies will be required to assess the pharmacokinetics, safety, and efficacy of this compound in relevant disease models.
References
- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A review on the chemotherapeutic potential of fisetin: In vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CYP2C8 by fisetin and its methylated metabolite, geraldol, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxic and Cytotoxic Activity of Fisetin on Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Fisetinidol
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fisetinidol. This compound, a flavan-3-ol, is a natural polyphenol with potential therapeutic properties.[1] This method is suitable for the quantification of this compound in bulk materials and simple extracted preparations. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of methanol and acidified water. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and linearity.[2][3][4]
1. Principle The method employs reverse-phase chromatography to separate this compound from other components. A C18 column is used as the stationary phase, which retains the nonpolar analyte. An isocratic mobile phase of methanol and 0.1% phosphoric acid in water provides a consistent environment for elution. Quantification is performed by UV detection. Based on the typical absorbance of flavan-3-ols, the detection wavelength is set to 280 nm, corresponding to the absorption band of the benzoic radical (A ring) in the flavonoid structure.[5]
2. Materials and Methods
2.1. Apparatus
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
Data acquisition and processing software
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Microcentrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
2.2. Reagents and Standards
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Ultrapure water
3. Experimental Protocols
3.1. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and 0.1% v/v phosphoric acid in water in a 60:40 v/v ratio. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 10, 25, 50, 75, 100, and 150 µg/mL).
3.2. Sample Preparation Protocol (for Solid Material)
-
Accurately weigh 100 mg of the homogenized sample powder into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][7]
-
Inject a 20 µL aliquot of the filtered sample into the HPLC system for analysis.
3.3. Chromatographic Conditions The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
4. Method Validation The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[2][8]
4.1. Linearity The linearity was evaluated by analyzing six concentrations of this compound working standards (10-150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 75 | 940725 |
| 100 | 1254300 |
| 150 | 1881450 |
| Correlation Coeff. (R²) | 0.9998 |
4.2. Accuracy (Recovery) Accuracy was determined by the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percent recovery was calculated. Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[2]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
| Average | 99.87% |
4.3. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[9]
-
Repeatability: Six replicate injections of a 100 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
| Precision Type | Replicate | Peak Area (mAU*s) | Mean Peak Area | Std. Dev. | % RSD |
| Repeatability (Intra-day) | 1 | 1254300 | 1255150 | 4500.8 | 0.36% |
| 2 | 1258900 | ||||
| 3 | 1251200 | ||||
| 4 | 1260100 | ||||
| 5 | 1249900 | ||||
| 6 | 1256500 | ||||
| Intermediate (Inter-day) | Day 1 | 1255150 | 1256317 | 3988.5 | 0.32% |
| Day 2 | 1260500 | ||||
| Day 3 | 1253300 |
4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.85 |
| LOQ | 2.58 |
5. Visualizations
Caption: Workflow for this compound Quantification.
Caption: Hypothetical Signaling Pathway for this compound.
6. Conclusion The HPLC-UV method described here for the quantification of this compound is simple, rapid, and reliable. The validation results demonstrate that the method possesses excellent linearity, accuracy, and precision for its intended purpose. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the analysis of this compound.
References
- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Sample Preparation Guidelines | AxisPharm [axispharm.com]
- 7. mdpi.com [mdpi.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Quantitative Analysis of Fisetinidol in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Fisetinidol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity. This method is suitable for pharmacokinetic studies, bioavailability assessments, and other research applications requiring the accurate measurement of this compound in a biological matrix.
Introduction
This compound is a flavan-3-ol, a type of flavonoid with potential antioxidant and anti-inflammatory properties. As interest in the therapeutic potential of flavonoids grows, robust and reliable analytical methods are essential for characterizing their pharmacokinetic profiles. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of low-concentration analytes in complex biological matrices like plasma. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Sample Stability
Analyte stability in biological matrices is a critical aspect of bioanalysis.[2] It is recommended to perform stability studies under various conditions:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[3]
-
Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample preparation.[4]
-
Long-Term Stability: Determine stability in frozen storage (-20°C or -80°C) over the anticipated storage period.
For optimal stability, plasma samples should be separated from blood cells promptly after collection and stored at -80°C until analysis.[4][5]
LC-MS/MS Method
Liquid Chromatography Conditions
A reversed-phase separation is typically suitable for flavonoids.[6] The following are starting conditions that should be optimized for your specific system.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode for flavonoids. The precursor and product ions for this compound should be determined by infusing a standard solution. Based on available data, the deprotonated molecule [M-H]⁻ for this compound is expected at m/z 273.[8]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimize for specific instrument |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 273.x | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The product ion and collision energy for this compound must be empirically determined. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions.[9]
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: The accuracy and precision of the method should be assessed at multiple concentration levels (low, medium, and high QC samples).[1]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma should be evaluated.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be investigated.[1]
-
Recovery: The efficiency of the extraction process should be determined.[1]
Data Presentation
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
Table 5: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Low | 5 | 4.8 | 96.0 | 5.2 |
| Medium | 50 | 51.2 | 102.4 | 3.8 |
| High | 400 | 395.6 | 98.9 | 2.5 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound in plasma.
Potential Signaling Pathway of Flavonoids
Caption: Potential anti-inflammatory and antioxidant signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Confirmation of Fisetinidol using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetinidol is a flavan-3-ol, a class of flavonoids known for their diverse biological activities, including antioxidant and potential therapeutic properties. Accurate structural confirmation is a critical step in the research and development of any natural product-derived compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous elucidation of molecular structures. This document provides a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of this compound. It includes detailed experimental protocols and a summary of expected ¹H and ¹³C NMR spectral data.
Data Presentation: ¹H and ¹³C NMR Spectral Data for this compound
The structural confirmation of this compound relies on the precise assignment of all proton (¹H) and carbon (¹³C) signals in its NMR spectra. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, based on data for closely related flavan-3-ols and profisetinidin derivatives. These values are typically recorded in deuterated methanol (CD₃OD) or acetone-d₆.
Table 1: ¹H NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.6 - 4.8 | d | ~8.0 |
| H-3 | ~4.0 - 4.2 | m | |
| H-4α | ~2.9 - 3.1 | dd | ~16.0, 5.0 |
| H-4β | ~2.5 - 2.7 | dd | ~16.0, 8.0 |
| H-5 | ~6.8 - 7.0 | d | ~8.5 |
| H-6 | ~6.3 - 6.5 | dd | ~8.5, 2.5 |
| H-8 | ~6.2 - 6.4 | d | ~2.5 |
| H-2' | ~6.9 - 7.1 | d | ~2.0 |
| H-5' | ~6.7 - 6.9 | d | ~8.0 |
| H-6' | ~6.6 - 6.8 | dd | ~8.0, 2.0 |
Table 2: ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | ~82.0 - 84.0 |
| C-3 | ~68.0 - 70.0 |
| C-4 | ~28.0 - 30.0 |
| C-4a | ~100.0 - 102.0 |
| C-5 | ~130.0 - 132.0 |
| C-6 | ~108.0 - 110.0 |
| C-7 | ~157.0 - 159.0 |
| C-8 | ~102.0 - 104.0 |
| C-8a | ~157.0 - 159.0 |
| C-1' | ~131.0 - 133.0 |
| C-2' | ~114.0 - 116.0 |
| C-3' | ~145.0 - 147.0 |
| C-4' | ~145.0 - 147.0 |
| C-5' | ~115.0 - 117.0 |
| C-6' | ~119.0 - 121.0 |
Experimental Protocols
Detailed methodologies for the acquisition of high-quality NMR data are crucial for accurate structural elucidation.
Sample Preparation
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble. Commonly used solvents for flavonoids are methanol-d₄ (CD₃OD), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that could adversely affect spectral quality, filter the sample solution through a pipette with a cotton or glass wool plug directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are typical parameters for acquiring 1D and 2D NMR spectra on a 400-600 MHz spectrometer.
-
¹H NMR (Proton):
-
Purpose: To identify the number of unique protons and their chemical environments, as well as their coupling patterns.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans: 16-64
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of unique carbon atoms in the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 0 to 180 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay (d1): 2-5 s
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
-
2D NMR is essential for establishing the connectivity between atoms and confirming the overall structure.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): Same as ¹H NMR
-
Number of Increments: 256-512
-
Number of Scans per Increment: 2-8
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR
-
Number of Increments: 128-256
-
Number of Scans per Increment: 4-16
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different fragments of the molecule.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR
-
Number of Increments: 256-512
-
Number of Scans per Increment: 8-32
-
-
Structural Confirmation Workflow
The structural elucidation of this compound using NMR data follows a logical progression of experiments and data analysis.
By systematically applying these NMR techniques and carefully analyzing the resulting spectra, researchers can confidently confirm the structure of this compound, ensuring the integrity of their scientific investigations and the quality of any subsequent drug development efforts.
Total Synthesis of Fisetinidol and its Chemical Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of fisetinidol and its chemical derivatives. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery. The protocols outlined herein describe the stereoselective synthesis of the this compound scaffold, methods for derivatization, and procedures for evaluating the biological activity of the synthesized compounds, with a particular focus on their effects on the PI3K/Akt/mTOR signaling pathway.
Introduction to this compound
This compound is a flavan-3-ol, a class of flavonoids characterized by a 3-hydroxy-2-phenylchromane skeleton.[1] Specifically, (-)-fisetinidol is the (2R,3S)-stereoisomer.[2][3] Like other flavonoids, this compound and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. A key mechanism of action for many flavonoids is the modulation of cellular signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[4][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making inhibitors of this pathway highly sought after.
Total Synthesis of (-)-Fisetinidol
The total synthesis of (-)-fisetinidol can be achieved through a stereoselective approach, ensuring the desired (2R,3S) configuration. The following protocol is a representative synthesis based on established methods for flavan-3-ol synthesis, such as those involving Sharpless asymmetric dihydroxylation.[6][7]
Synthetic Strategy Overview
The synthesis commences with the preparation of a chalcone precursor, followed by a series of transformations including asymmetric dihydroxylation to establish the key stereocenters, and subsequent cyclization to form the flavan-3-ol core.
Caption: Total synthesis workflow for (-)-Fisetinidol.
Experimental Protocol: Total Synthesis of (-)-Fisetinidol
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) and 3,4-dihydroxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with dilute hydrochloric acid to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the chalcone intermediate.
Step 2: Sharpless Asymmetric Dihydroxylation
-
Dissolve the chalcone intermediate (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add AD-mix-β (1.4 g per mmol of chalcone) and methanesulfonamide (1.0 eq).
-
Stir the mixture vigorously at 0 °C for 48 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of chalcone) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.
Step 3: Cyclization to (-)-Fisetinidol
-
Dissolve the crude diol in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford (-)-fisetinidol.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6, 100 MHz) δ (ppm) | MS (ESI) m/z |
| (-)-Fisetinidol | C15H14O5 | 274.27 | 6.75-6.89 (m, 3H), 6.65 (d, J=8.0 Hz, 1H), 6.25 (d, J=2.4 Hz, 1H), 6.13 (dd, J=8.0, 2.4 Hz, 1H), 4.95 (d, J=4.8 Hz, 1H), 4.05 (m, 1H), 2.85 (dd, J=16.0, 5.2 Hz, 1H), 2.55 (dd, J=16.0, 8.4 Hz, 1H) | 157.1, 156.8, 145.2, 144.9, 131.2, 129.5, 118.9, 115.4, 114.9, 108.6, 102.4, 81.5, 66.2, 28.1 | 273.07 [M-H]- |
Synthesis of this compound Derivatives
The hydroxyl groups of this compound offer multiple sites for derivatization, allowing for the synthesis of a library of compounds with potentially improved biological activity and pharmacokinetic properties. Common derivatization strategies include etherification and esterification.[8][9][10]
General Protocol for O-Alkylation (Etherification)
-
To a solution of (-)-fisetinidol (1.0 eq) in anhydrous acetone, add potassium carbonate (5.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 4.0 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-alkylated derivative.
General Protocol for O-Acylation (Esterification)
-
Dissolve (-)-fisetinidol (1.0 eq) in a mixture of pyridine and acetic anhydride (2:1 v/v).
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the O-acetylated derivative.
Representative Derivatives and Characterization
| Derivative | R Groups | Molecular Formula | Molecular Weight | Expected 1H NMR changes | Expected MS (ESI) m/z |
| 3',4',7-Tri-O-benzylthis compound | R3', R4', R7 = Benzyl | C36H32O5 | 552.64 | Appearance of aromatic protons from benzyl groups (δ 7.2-7.4) and benzylic CH2 protons (δ ~5.0). | 551.22 [M-H]- |
| 3,3',4',7-Tetra-O-acetylthis compound | R3, R3', R4', R7 = Acetyl | C23H22O9 | 442.42 | Appearance of acetyl methyl protons (δ ~2.0-2.3). | 441.12 [M-H]- |
Biological Evaluation Protocols
The following protocols are designed to assess the biological activity of the synthesized this compound derivatives, with a focus on their impact on cell viability and the PI3K/Akt/mTOR signaling pathway.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14]
Protocol:
-
Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.[15][16][17][18][19]
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control (β-actin).
References
- 1. Flavan-3-ol - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Chiral Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. vigo-avocats.com [vigo-avocats.com]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity of Fisetin
Note to the Reader: The following application notes and protocols are provided for Fisetin. The initial request specified Fisetinidol. It is important to note that Fisetin and this compound are distinct flavonoid compounds with different chemical structures. Fisetin is a flavonol, while this compound is a flavanol. Due to a lack of available scientific literature detailing specific in vitro antioxidant activity assays and corresponding quantitative data for this compound, this document focuses on the well-researched antioxidant properties of the closely related flavonoid, Fisetin. The methodologies described herein are standard and can be adapted for the study of other flavonoids like this compound, but specific results will vary.
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring polyphenol found in various fruits and vegetables, including strawberries, apples, persimmons, and onions.[1][2] As a member of the flavonoid family, Fisetin has garnered significant interest for its potent antioxidant properties, which are attributed to its chemical structure, particularly the presence of multiple hydroxyl groups.[3] These structural features enable Fisetin to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[4][5][6][7] This document provides detailed protocols for common in vitro assays used to evaluate the antioxidant capacity of Fisetin: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation
| Assay | Compound | Result | Source |
| FRAP | Fisetin | 2.52 mM Fe(II)/mol | [12] |
| FRAP | Quercetin (for comparison) | 3.02 mM Fe(II)/mol | [12] |
| FRAP | Myricetin (for comparison) | 2.28 mM Fe(II)/mol | [12] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[5]
Materials:
-
Fisetin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Fisetin and Standard Solutions: Prepare a stock solution of Fisetin in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Fisetin or the standard to the respective wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
For the control, add 100 µL of the DPPH solution and 100 µL of methanol or ethanol.
-
-
Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.[6] Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of Fisetin.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[6]
Materials:
-
Fisetin
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
-
Trolox (as a positive control)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Fisetin and Standard Solutions: Prepare a stock solution of Fisetin in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.
-
Assay:
-
To a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of Fisetin or the standard to the respective wells.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[13]
Materials:
-
Fisetin
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
96-well microplate
-
Microplate reader
-
Ferrous sulfate (FeSO₄) or Trolox (as a standard)
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm the reagent to 37°C before use.
-
Preparation of Fisetin and Standard Solutions: Prepare a stock solution of Fisetin in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the Fisetin solutions, standard solutions, or blank (solvent) to the respective wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.[13]
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µmol Fe²⁺ equivalents per gram or µmol Trolox equivalents per gram of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[15][16]
Materials:
-
Fisetin
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
Trolox (as a standard)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before each use.
-
Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of standard dilutions.
-
-
Preparation of Fisetin Solutions: Prepare a stock solution of Fisetin and a series of dilutions in phosphate buffer.
-
Assay:
-
To a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the Fisetin solutions, Trolox standards, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.[17]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of Fisetin from the standard curve and express it as µmol of Trolox equivalents (TE) per gram of sample.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. Fisetin - Wikipedia [en.wikipedia.org]
- 2. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Fisetin in Murine Models: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the flavonoid fisetin in murine models for in vivo research. This document outlines common dosages, administration routes, and experimental protocols, and summarizes the key signaling pathways modulated by fisetin.
Data Presentation: Fisetin Dosage and Effects in Murine Models
The following tables summarize quantitative data from various in vivo studies utilizing fisetin in different mouse models. These tables are intended to serve as a guide for study design and dose selection.
Table 1: Fisetin Administration via Oral Gavage in Murine Models
| Mouse Model | Dosage | Dosing Regimen | Vehicle | Key Findings |
| Aging (Wild-type C57BL/6) | 100 mg/kg | Daily for 5 days | Not Specified | Reduced markers of cellular senescence in multiple tissues.[1] |
| Aging (SAMP8 mice) | ~25 mg/kg/day (500 ppm in diet) | Fed from 3 to 10 months of age | Diet | Reduced cognitive deficits and restored markers of synaptic function, stress, and inflammation.[2][3] |
| Aging (Old C57BL/6 mice) | 100 mg/kg/day | Intermittent: 1 week on, 2 weeks off, 1 week on | 10% EtOH, 30% PEG400, 60% Phosal 50 PG | Improved arterial function by decreasing cellular senescence.[4][5] |
| Alzheimer's Disease Model | 25 mg/kg/day (0.05% in food) | Fed from 3 to 12 months of age | Food | Correlated with improvements in behavior and reductions in neuropathology.[6] |
| Huntington's Disease (R6/2 mice) | 0.05% in diet | Not Specified | Diet | Improved motor performance and survival.[7] |
| Septic Acute Kidney Injury (C57BL/6J mice) | 100 mg/kg | Daily for 3 consecutive days before LPS injection | Not Specified | Alleviated kidney damage, inflammation, and apoptosis.[8] |
| UVB-Induced Skin Damage (Hairless mice) | Topical application | Not Specified | Not Specified | Inhibited MMP, COX-2, and NF-κB expression in the skin.[9] |
Table 2: Fisetin Administration via Intraperitoneal (I.P.) Injection in Murine Models
| Mouse Model | Dosage | Dosing Regimen | Vehicle | Key Findings |
| Stroke (tMCAO model) | 25 or 50 mg/kg | Single injection 20 min before or 180 min after ischemia onset | Not Specified | Dose-dependently reduced infarct size.[6] |
| High-Fat Diet-Induced Obesity (C57BL/6 mice) | 20 mg/kg | Twice a week for 10 weeks | DMSO | Reduced body weight and lipogenesis.[10] |
| Mammary Carcinoma (4T1 orthotopic model) | 223 mg/kg | Not Specified | DMSO | Suppressed tumor growth and enhanced apoptosis.[11] |
| Pancreatic Cancer (Nude mice) | Not Specified | Dose-dependently | Not Specified | Dampened pancreatic cancer progression.[12] |
Experimental Protocols
Detailed methodologies for the preparation and administration of fisetin are crucial for reproducibility and accuracy in in vivo studies.
Protocol 1: Preparation of Fisetin for Oral Gavage
Objective: To prepare a homogenous and stable suspension of fisetin for oral administration in mice.
Materials:
-
Fisetin powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, corn oil, or a solution of 10% EtOH, 30% PEG400, and 60% Phosal 50 PG)[5]
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of fisetin and vehicle based on the desired concentration and total volume needed for the study cohort.
-
Weigh the fisetin powder accurately using an analytical balance.
-
In a sterile tube, add the weighed fisetin to the appropriate volume of the chosen vehicle.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
If fisetin does not readily dissolve, sonicate the suspension in a water bath sonicator for 10-15 minutes, or until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or undissolved particles. If present, repeat vortexing and sonication.
-
Prepare fresh suspensions daily to ensure stability and consistent dosing. Store protected from light.
Protocol 2: Administration of Fisetin via Oral Gavage
Objective: To accurately deliver a specified dose of fisetin directly into the stomach of a mouse.
Materials:
-
Prepared fisetin suspension
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip
-
Mouse restraint device (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculate the administration volume for each mouse based on its body weight and the target dosage. A typical gavage volume for mice is 5-10 mL/kg.[13]
-
Draw the calculated volume of the fisetin suspension into the 1 mL syringe attached to the gavage needle. Ensure no air bubbles are present.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is properly positioned in the stomach (the tip should be approximately at the level of the last rib), slowly depress the plunger to administer the suspension.[13]
-
Gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.[13]
Protocol 3: Administration of Fisetin via Intraperitoneal (I.P.) Injection
Objective: To deliver fisetin into the peritoneal cavity for systemic absorption.
Materials:
-
Prepared fisetin solution (ensure it is sterile-filtered if possible, especially for chronic studies)
-
1 mL sterile syringe
-
25-27 gauge sterile needle
-
70% ethanol for disinfection
-
PPE
Procedure:
-
Calculate the injection volume for each mouse based on its body weight and the desired dosage.
-
Draw the calculated volume of the fisetin solution into the sterile syringe.
-
Position the mouse to expose its abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood vessel or organ has been punctured. If blood or fluid appears, withdraw the needle and re-insert at a different site.
-
Slowly inject the fisetin solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Signaling Pathway Modulation by Fisetin
Fisetin has been shown to exert its biological effects by modulating several key signaling pathways implicated in cellular processes such as proliferation, inflammation, and survival.
PI3K/Akt/mTOR Signaling Pathway
Fisetin is a known inhibitor of the PI3K/Akt/mTOR pathway, which is often hyperactivated in various cancers.[14] By inhibiting this pathway, fisetin can suppress cell proliferation and induce apoptosis in cancer cells.[11][12]
Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway.
ERK/MAPK Signaling Pathway
The effect of fisetin on the ERK/MAPK pathway appears to be context-dependent. In some cancer models, fisetin inhibits ERK activation, leading to reduced proliferation.[15] Conversely, in neuronal cells, fisetin can activate the ERK cascade, which is associated with neuroprotective and memory-enhancing effects.[6][7][16]
Caption: Context-dependent modulation of the ERK/MAPK pathway by fisetin.
NF-κB Signaling Pathway
Fisetin has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[17]
Caption: Fisetin inhibits NF-κB-mediated inflammation.
Experimental Workflow for In Vivo Fisetin Studies
A typical workflow for an in vivo study investigating the effects of fisetin in a murine model is outlined below.
Caption: General experimental workflow for in vivo fisetin studies.
References
- 1. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermittent Supplementation With Fisetin Improves Physical Function and Decreases Cellular Senescence in Skeletal Muscle With Aging: A Comparison to Genetic Clearance of Senescent Cells and Synthetic Senolytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK activation by the polyphenols fisetin and resveratrol provides neuroprotection in multiple models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid fisetin alleviates kidney inflammation and apoptosis via inhibiting Src-mediated NF-κB p65 and MAPK signaling pathways in septic AKI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancer effects of fisetin on mammary carcinoma cells via regulation of the PI3K/Akt/mTOR pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fisetin inhibits the proliferation, migration and invasion of pancreatic cancer by targeting PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fisetin inhibits the proliferation of gastric cancer cells and induces apoptosis through suppression of ERK 1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoid fisetin promotes ERK-dependent long-term potentiation and enhances memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR spectroscopy for identifying Fisetinidol functional groups
An Application Note on Fourier-Transform Infrared (FT-IR) Spectroscopy for the Identification of Fisetinidol's Functional Groups
Introduction
This compound is a flavanol, a type of flavonoid compound found in various plants.[1] As a natural product, it has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The precise identification and characterization of this compound are crucial for quality control, drug development, and research purposes. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify the functional groups present in a molecule.[3][4] This application note provides a detailed protocol for using FT-IR spectroscopy to identify the characteristic functional groups of this compound.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is exposed to infrared radiation, its functional groups will absorb energy and vibrate in specific modes (e.g., stretching, bending). An FT-IR spectrometer measures the absorption of infrared radiation by the sample, and the resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[5] This spectrum serves as a unique molecular "fingerprint," allowing for the identification of the compound and its constituent functional groups.[6]
Chemical Structure and Functional Groups of this compound
This compound, with the chemical formula C₁₅H₁₄O₅, is a tetrahydroxyflavan.[2][7] Its structure consists of a chromane ring system with a dihydroxyphenyl substituent. The primary functional groups present in this compound that can be identified using FT-IR spectroscopy are:
-
Hydroxyl groups (-OH): Both phenolic and alcoholic hydroxyl groups are present.
-
Aromatic rings (C=C): The molecule contains two aromatic rings.
-
C-O bonds: Found in the ether linkage of the chromane ring and in the hydroxyl groups.
-
C-H bonds: Present in both the aromatic rings and the aliphatic parts of the molecule.
Application Note: Interpreting the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its molecular structure. An experimental FT-IR spectrum of this compound shows a significant absorption band at 3325 cm⁻¹, which corresponds to the O-H stretching mode of the hydroxyl groups.[8] The presence of multiple hydroxyl groups leads to a broad and intense absorption band in this region. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations, from both the alcohol and ether functionalities, are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Out-of-plane C-H bending vibrations, which can indicate the substitution patterns on the aromatic rings, are observed at lower wavenumbers.[8]
Experimental Protocol
This protocol outlines the steps for acquiring an FT-IR spectrum of this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
This compound sample (pure solid)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
-
Spatula
-
Drying oven
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the this compound sample and KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (especially in the O-H region).
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the this compound sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to the pellet press die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
FT-IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]
-
Collect the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the collected spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Identify the peak positions (wavenumbers) of the major absorption bands.
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.
-
Data Presentation
The following table summarizes the characteristic FT-IR absorption bands for this compound and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3325 | Strong, Broad | O-H (Hydroxyl) | Stretching |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~2950-2850 | Weak | Aliphatic C-H | Stretching |
| ~1610-1500 | Medium-Strong | Aromatic C=C | Stretching |
| ~1450 | Medium | C-H | Bending |
| ~1300-1000 | Strong | C-O | Stretching |
| ~950-650 | Medium | Aromatic C-H | Out-of-plane Bending |
Visualization
Caption: Workflow for the identification of this compound functional groups using FT-IR spectroscopy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 490-49-3,(-)-FISETINIDOL | lookchem [lookchem.com]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. mdpi.com [mdpi.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of Stable Fisetinidol Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetinidol is a flavanol, a type of flavonoid, with potential therapeutic applications owing to its antioxidant and anti-inflammatory properties. As with many flavonoids, its poor aqueous solubility and potential for instability in solution present significant challenges for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reproducible results in cell culture experiments. The recommendations provided are based on the physicochemical properties of this compound and general best practices for working with flavonoids.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, its predicted low water solubility necessitates the use of an organic solvent for the preparation of stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 274.27 g/mol | --INVALID-LINK--[1] |
| Melting Point | 205-206 °C | --INVALID-LINK--[2] |
| Predicted Water Solubility | 1.74 g/L | PhytoBank |
| Predicted pKa (Strongest Acidic) | 9.56 ± 0.10 | --INVALID-LINK--[2] |
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes (or clear tubes wrapped in aluminum foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a biological safety cabinet), dispense an appropriate amount of this compound powder into a sterile, amber microcentrifuge tube. To minimize waste, it is advisable to weigh the tube before and after adding the powder to determine the exact weight.
-
Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume of DMSO (mL) = (Weight of this compound (mg) / 274.27 g/mol ) / 10 mmol/L
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged exposure to heat should be avoided.
-
Sterilization: As the stock solution is prepared in a sterile solvent under aseptic conditions, further sterilization by filtration is generally not required and may lead to loss of the compound due to binding to the filter membrane.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Experimental Workflow for Cell Culture Treatment
The following diagram outlines the general workflow for treating cells with this compound.
Experimental workflow from stock solution to cell analysis.
Stability Considerations
The stability of flavonoid solutions is a critical factor for obtaining reliable experimental data. Several factors can influence the stability of this compound in solution.
Table 2: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendations |
| pH | Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.[3][4] The physiological pH of most cell culture media (~7.4) can promote degradation. | Prepare fresh working solutions immediately before use. Minimize the time the compound is in the culture medium before analysis. |
| Temperature | Higher temperatures accelerate the degradation of flavonoids.[3][4] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions on ice. |
| Light | Many flavonoids are light-sensitive and can undergo photodegradation.[4] | Store stock solutions in amber tubes or tubes wrapped in aluminum foil. Protect working solutions from light as much as possible during experiments. |
| Solvent | The choice of solvent can impact stability. DMSO is a common choice for dissolving hydrophobic compounds for cell culture. | Use high-quality, anhydrous DMSO. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. |
| Interactions with Media Components | Components in the culture medium, such as serum proteins and metal ions, can interact with flavonoids, potentially affecting their stability and bioavailability. | Be aware of potential interactions and consider including appropriate controls in your experiments. |
Protocol for Assessing this compound Stability in Cell Culture Medium
To ensure the accuracy of experimental results, it is recommended to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (complete, with serum and other supplements)
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Spiked Medium: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Time Points: Aliquot the spiked medium into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At each time point, remove an aliquot of the medium.
-
Sample Preparation for HPLC: If the medium contains serum, precipitate the proteins by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant to a new tube for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of the parent this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.
This compound and Cellular Signaling Pathways
While specific signaling pathways modulated by this compound are not extensively documented, the closely related flavonoid, fisetin, has been shown to interact with multiple pathways involved in cell proliferation, apoptosis, and inflammation. It is plausible that this compound may affect similar pathways. Fisetin has been shown to modulate signaling pathways including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[5][6][7][8][9]
The following diagram illustrates some of the key signaling pathways known to be modulated by the related flavonoid, fisetin.
Signaling pathways potentially modulated by this compound (inferred from Fisetin).
Conclusion
The successful use of this compound in cell culture experiments is highly dependent on the proper preparation and handling of stock solutions. Due to its poor aqueous solubility, DMSO is the recommended solvent for creating a concentrated stock solution. Researchers must be mindful of the potential for instability and take appropriate measures to minimize degradation by protecting solutions from light and heat, and by preparing fresh working solutions for each experiment. The final concentration of DMSO in the cell culture medium should be kept below cytotoxic levels. By following these guidelines, researchers can improve the reliability and reproducibility of their in vitro studies with this compound.
References
- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 490-49-3,(-)-FISETINIDOL | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferol and Fisetin-Related Signaling Pathways Induce Apoptosis in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Fisetinidol Against a Panel of Kinase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for screening the flavonoid Fisetinidol against a panel of kinase enzymes. Due to the limited availability of direct kinase screening data for this compound, this document leverages published data for the structurally similar flavonol, Fisetin, as a predictive reference. The provided protocols for biochemical kinase assays are established methods for determining the inhibitory potential of small molecules like this compound.
Disclaimer: The quantitative kinase inhibition data and associated signaling pathways described in this document are based on studies conducted with Fisetin , a compound structurally related to this compound. As of the date of this publication, comprehensive kinase screening data for this compound is not publicly available. Researchers should interpret the provided data as a preliminary guide and perform direct experimental validation for this compound.
Introduction to this compound and Kinase Inhibition
This compound is a flavan-3-ol, a type of flavonoid.[1] Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Many of these effects are attributed to the ability of flavonoids to interact with and modulate the activity of key cellular signaling proteins, particularly protein kinases.[2]
Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.
Given the structural similarity of this compound to Fisetin, which has demonstrated inhibitory activity against several kinases, it is hypothesized that this compound may also exhibit kinase inhibitory properties. This document outlines the necessary protocols to test this hypothesis.
Potential Kinase Targets (Based on Fisetin Data)
Based on published literature, Fisetin has been shown to inhibit the activity of several kinases. These serve as a starting point for a screening panel for this compound.
Summary of Fisetin Kinase Inhibition Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Fisetin against various kinases.
| Kinase Target | Kinase Family | IC50 (µM) | Assay Type |
| RSK1 | Serine/Threonine Kinase | 3.79 | Radiometric |
| RSK2 | Serine/Threonine Kinase | 2.78 | Radiometric |
| RSK3 | Serine/Threonine Kinase | 0.891 | Radiometric |
| MKK4 | Dual-Specificity Kinase | 2.899 | Kinase Assay |
| CDK2/Cyclin A | Serine/Threonine Kinase | >10 | Not Specified |
| CDK2/Cyclin E | Serine/Threonine Kinase | >10 | Not Specified |
| mTOR | Serine/Threonine Kinase | Not specified | Kinase Assay |
| PI3Kα | Lipid Kinase | Dose-dependent inhibition | Kinase Assay |
| PI3Kγ | Lipid Kinase | Dose-dependent inhibition | Kinase Assay |
| PI3Kδ | Lipid Kinase | Dose-dependent inhibition | Kinase Assay |
Signaling Pathways of Potential Kinase Targets
Understanding the signaling pathways in which these kinases operate is crucial for elucidating the potential downstream effects of this compound inhibition.
Ras/ERK/RSK Signaling Pathway
The Ras-ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. RSK (Ribosomal S6 Kinase) is a downstream effector of ERK.[3] Inhibition of RSK can disrupt this pathway, potentially leading to anti-proliferative effects.
MAPK/MKK4 Signaling Pathway
MKK4 (MAPK Kinase 4) is a key component of the MAPK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[4] MKK4 activates JNK and p38 MAPKs.
CDK/Cell Cycle Signaling Pathway
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[5] Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][6] It is one of the most frequently activated pathways in human cancers.
Experimental Workflow for Kinase Screening
A typical workflow for screening a compound like this compound against a panel of kinases involves a primary screen to identify potential hits, followed by secondary assays to confirm activity and determine potency.
Experimental Protocols
The following are detailed protocols for common in vitro kinase assays that can be used to screen this compound.
Radiometric Kinase Assay (for RSK, MKK4, etc.)
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase-specific substrate.[4][7]
Materials:
-
Purified, active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix containing kinase reaction buffer, the specific substrate, and the purified kinase.
-
Dispense the master mix into reaction tubes.
-
Add this compound at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
ATP-Competitive Binding Assay (e.g., LanthaScreen®)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.[8][9]
Materials:
-
Purified, tagged kinase (e.g., GST-tagged)
-
LanthaScreen® certified antibody against the tag (e.g., anti-GST) labeled with a Europium (Eu) donor fluorophore
-
Fluorescently labeled ATP-competitive tracer (Alexa Fluor® 647-labeled)
-
This compound (or other test compound) dissolved in DMSO
-
Kinase binding buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound in the kinase binding buffer.
-
In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~615 nm for Europium and ~665 nm for Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Inhibition of tracer binding by this compound will result in a decrease in the TR-FRET signal.
-
Determine the IC50 value by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vitro mTOR Kinase Assay
This protocol describes an immunoprecipitation-based kinase assay to measure mTORC1 activity.[1][10]
Materials:
-
Cell lysate from cells with active mTOR signaling
-
Antibody against an mTORC1 component (e.g., Raptor or mTOR)
-
Protein A/G agarose beads
-
mTOR kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Inactive substrate (e.g., recombinant 4E-BP1)
-
This compound (or other test compound) dissolved in DMSO
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Antibody against phosphorylated substrate (e.g., anti-phospho-4E-BP1)
Procedure:
-
Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor or anti-mTOR antibody and Protein A/G beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with mTOR kinase assay buffer.
-
Resuspend the beads in kinase assay buffer.
-
Pre-incubate the immunoprecipitated mTORC1 with various concentrations of this compound or DMSO for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the inactive substrate (e.g., 4E-BP1) and ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50.
Data Analysis and Interpretation
For each assay, the primary endpoint is the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates a more potent inhibitor. It is important to perform assays in duplicate or triplicate and to include appropriate positive and negative controls. The selectivity of this compound can be assessed by comparing its IC50 values across a panel of different kinases.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the initial screening and characterization of this compound as a potential kinase inhibitor. While the data for the structurally similar compound Fisetin suggests that kinases in the Ras/ERK, MAPK, cell cycle, and PI3K/Akt/mTOR pathways are promising targets, direct experimental validation is essential to determine the specific kinase inhibition profile of this compound. The provided methodologies offer robust and well-established approaches for conducting these critical experiments in the early stages of drug discovery and development.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. promega.es [promega.es]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Fisetinidol Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Fisetinidol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound, a flavanol, possesses a polyphenolic structure with multiple hydroxyl groups. While these groups can form hydrogen bonds with water, the molecule's overall planar and rigid structure leads to strong intermolecular forces in its solid (crystalline) state. This high crystal lattice energy makes it difficult for water molecules to effectively solvate and dissolve the compound, resulting in low aqueous solubility.
Q2: I am observing precipitation when diluting my this compound-DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A2: This is a common issue known as "fall-out" that occurs when a drug is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cellular toxicity.
-
Use Rapid Dispersion: Add the this compound stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and prevents the formation of localized high concentrations that can precipitate.
-
Pre-warm the Aqueous Medium: Gently warming the buffer or medium (e.g., to 37°C) can sometimes help improve solubility during dilution.
-
Use Freshly Prepared Solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare them fresh for each experiment.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several techniques, commonly applied to poorly soluble flavonoids like Fisetin, can be adapted for this compound.[1] The main strategies include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[2][3]
-
Nanoparticle Formulations: Reducing particle size to the nanometer range (nanosuspensions) or encapsulating this compound in carriers like liposomes or polymeric nanoparticles increases the surface area for dissolution and can significantly enhance solubility and bioavailability.[4][5][6]
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and improve wettability and dissolution rates.[2]
-
Co-crystallization: Creating co-crystals of this compound with a water-soluble co-former (like nicotinamide or caffeine) can alter the crystal lattice and improve solubility.[7]
-
pH Adjustment: As a phenolic compound, this compound's solubility can be influenced by pH. Increasing the pH of the medium can deprotonate the hydroxyl groups, forming a more soluble phenolate salt. However, the stability of the compound at different pH values must be carefully evaluated.[1][8]
-
Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium can increase the solubility of this compound. This approach is common for in vitro studies but requires careful consideration of the co-solvent's potential biological effects.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at solubilizing this compound.
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) & Optimization Steps |
| Low Yield in Cyclodextrin Complexation | 1. Incorrect this compound:Cyclodextrin molar ratio.2. Inefficient complexation method.3. Inappropriate solvent for the reaction. | 1. Optimize Molar Ratio: Test different molar ratios (e.g., 1:1, 1:2, 1:3) to find the optimal stoichiometry for complexation.[11]2. Try Different Methods: Compare freeze-drying, kneading, and co-precipitation methods. Freeze-drying often yields a more amorphous and soluble product.[12]3. Solvent Selection: Ensure the chosen solvent can dissolve both this compound and the cyclodextrin to facilitate interaction. |
| High Polydispersity Index (PDI) in Nanoparticle Formulations | 1. Insufficient stabilizer concentration.2. Aggregation of nanoparticles.3. Inefficient particle size reduction method. | 1. Optimize Stabilizer: Screen and optimize the concentration of stabilizers like Polysorbate 80, PVA, or Pluronics.[13][14]2. Increase Zeta Potential: For electrostatic stabilization, adjust the pH to ensure a zeta potential greater than ±30 mV to prevent aggregation.[14]3. Refine Homogenization: Increase the sonication time or homogenization speed/pressure to achieve a more uniform particle size distribution.[14] |
| Inconsistent Solubility Results | 1. Solution not at equilibrium.2. Temperature fluctuations.3. Degradation of this compound. | 1. Ensure Equilibrium: In shake-flask methods, ensure sufficient incubation time (typically 24-48 hours) for the solution to reach equilibrium.[15]2. Control Temperature: Use a calibrated temperature-controlled shaker or water bath, as solubility is temperature-dependent.[15]3. Assess Stability: Use HPLC or a similar analytical method to confirm that this compound is not degrading in the chosen solvent or pH condition during the experiment. |
Visualization: Troubleshooting Workflow for this compound Solubility
The following diagram provides a logical decision-making workflow for researchers encountering solubility issues with this compound.
Quantitative Data Summary
While specific quantitative data for this compound is scarce, extensive research on the structurally similar flavonoid, Fisetin, provides a valuable reference. The following table summarizes the solubility enhancements achieved for Fisetin using various techniques, which can serve as a starting point for this compound experiments.
| Method | Carrier / Co-former | Solvent / Medium | Initial Solubility of Fisetin | Enhanced Solubility | Fold Increase | Reference |
| Cyclodextrin Complexation | Poly-methyl-β-CD | Water | ~89 µg/mL | 3.71 mg/mL (3710 µg/mL) | ~42 | [2] |
| Cyclodextrin Complexation | γ-Cyclodextrin | Ethanol Aqueous Solution / Water | 2.8 mg/mL (in ethanol aq.) | 7.8 mg/mL | ~2.8 | [11] |
| Co-crystallization | Nicotinamide | Not Specified | Baseline | ~2.5x increase | 2.5 | [7] |
| Nanosuspension | Polysorbate 80 | Water | 60.57 µg/mL | 420 µg/mL | ~7 | [16] |
| Nanoemulsion | Miglyol/Labrasol/Tween 80 | Water | <1 mg/mL | Formulation Dependent | - | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a lab-scale method for preparing a solid this compound-cyclodextrin complex to enhance aqueous solubility.
-
Molar Calculation: Calculate the required weights of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) to achieve a 1:1 molar ratio.
-
Mixing: Place the weighed HP-β-CD into a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to create a paste-like consistency.
-
Incorporation: Gradually add the weighed this compound powder to the paste in the mortar.
-
Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. During this process, maintain the paste-like consistency by adding small amounts of the solvent as needed.
-
Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a glass tray. Dry the product in a hot air oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more sensitive applications.
-
Pulverization & Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure uniformity. Store the final product in a desiccator.
Visualization: Workflow for Cyclodextrin Inclusion Complex Preparation
The diagram below illustrates the key steps in the kneading method for preparing a this compound-cyclodextrin inclusion complex.
Protocol 2: Preparation of this compound Nanosuspension (Anti-Solvent Precipitation)
This method creates a colloidal dispersion of this compound nanoparticles, which can improve dissolution rates.
-
Organic Phase Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a water-miscible organic solvent, such as ethanol or acetone. Ensure the this compound is completely dissolved.[5]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer. A common choice is Polysorbate 80 (Tween® 80) at a concentration of 0.5% to 2% (w/v).
-
Precipitation: Using a syringe pump for a controlled flow rate, inject the organic this compound solution into the aqueous stabilizer solution. The aqueous phase should be under constant high-speed stirring (e.g., >1000 rpm) using a magnetic stirrer.
-
Solvent Removal: Stir the resulting suspension at room temperature for several hours (or overnight) to allow the organic solvent to evaporate completely.
-
Characterization (Optional but Recommended): Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Storage: Store the nanosuspension at 4°C to minimize particle aggregation and maintain stability.
Protocol 3: General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[15]
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.5) in a sealed, airtight container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in a temperature-controlled orbital shaker or shaking water bath set to a specific temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the suspension to stand for a short period to let larger particles settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved solids. Centrifugation followed by collection of the supernatant can also be used.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in that specific medium and temperature.
Visualization: Hypothetical Signaling Pathway of Solubilized this compound
Once solubilized, this compound can be used in cellular assays to study its biological effects. This diagram illustrates a hypothetical pathway where solubilized this compound inhibits a pro-inflammatory signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 10. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel water-soluble fisetin/cyclodextrins inclusion complexes: Preparation, characterization, molecular docking and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publishing.emanresearch.org [publishing.emanresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. media.neliti.com [media.neliti.com]
Technical Support Center: Fisetinidol Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of Fisetinidol in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid discoloration (e.g., yellowing or browning) of this compound solution. | Oxidative degradation of this compound. | • Control pH: Maintain the solution at an acidic pH (ideally below 6.0). Flavonoids are more stable in acidic conditions and prone to degradation in neutral to alkaline environments.[1]• Lower Temperature: Store solutions at reduced temperatures (e.g., 4°C) to decrease the rate of degradation. Higher temperatures accelerate the degradation of flavonoids.[2][3]• Use Antioxidants: Add an antioxidant such as ascorbic acid to the solution. Ascorbic acid has been shown to significantly increase the stability of flavan-3-ols, a class of compounds to which this compound belongs.[4][5]• Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before dissolving this compound to remove dissolved oxygen.[6]• Protect from Light: Store solutions in amber vials or protect them from light, as light exposure can contribute to degradation. |
| Precipitation or cloudiness in the this compound solution. | 1. Poor solubility of this compound in the chosen solvent.2. Formation of insoluble degradation products. | • Optimize Solvent: Use a co-solvent system if solubility in a single solvent is low. For example, a mixture of ethanol and water may improve solubility. The choice of solvent can impact stability.[7]• Filter Solution: If precipitation occurs after storage, it may consist of degradation products. The solution can be filtered through a 0.22 µm filter before use, but this does not address the underlying degradation issue. It is crucial to also implement preventative measures. |
| Inconsistent or decreasing potency of this compound in biological assays. | Degradation of the active this compound compound over time. | • Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment whenever possible.• Implement Stability-Indicating Methods: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound and detect the presence of degradation products over time.[8]• Follow Prevention Strategies: Adhere to all the preventative measures outlined in this guide (pH control, temperature control, use of antioxidants, etc.) to ensure the integrity of your stock and working solutions. |
| Unexpected peaks appearing in HPLC chromatograms of this compound solutions. | Formation of degradation products. | • Characterize Degradation Products: If resources permit, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway.[9][10]• Review and Optimize Storage and Handling: The appearance of new peaks indicates that the current storage and handling procedures are insufficient to prevent degradation. Re-evaluate and implement stricter controls on pH, temperature, light, and oxygen exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation in solution is oxidation. This compound, being a flavan-3-ol, is susceptible to oxidation, which can be accelerated by factors such as alkaline pH, elevated temperature, presence of oxygen, and exposure to light.[1][2][3][11]
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific studies on this compound are limited, flavonoids, in general, are more stable in acidic conditions. Therefore, it is recommended to maintain this compound solutions at a pH below 6.0 to minimize oxidative degradation.[1][12]
Q3: Can I use antioxidants to prevent this compound degradation? If so, which ones are recommended?
A3: Yes, antioxidants can be very effective. Ascorbic acid (Vitamin C) has been shown to significantly improve the stability of flavan-3-ols in solution by acting as a sacrificial antioxidant.[4][5][13][14] It is a readily available and effective option to consider.
Q4: How does temperature affect the stability of this compound solutions?
A4: Higher temperatures accelerate the rate of chemical reactions, including the oxidative degradation of this compound.[2][3] For short-term storage, it is advisable to keep solutions refrigerated (4°C). For long-term storage, freezing (-20°C or -80°C) may be considered, but the stability upon freeze-thaw cycles should be evaluated.
Q5: Are there any specific solvents that should be used or avoided?
A5: The choice of solvent can influence the stability of this compound. While organic solvents like ethanol or DMSO are often used to dissolve flavonoids, their purity is important. Solvents should be of high quality and deoxygenated if possible. Aqueous solutions, especially at neutral or alkaline pH, are more prone to causing degradation. The use of a suitable buffer system to maintain an acidic pH is recommended for aqueous solutions.[7]
Q6: How can I prevent the influence of metal ions on this compound degradation?
A6: Metal ions can catalyze the oxidation of flavonoids. To mitigate this, you can use a chelating agent like ethylenediaminetetraacetic acid (EDTA).[15][16][17] EDTA will bind to trace metal ions in the solution, preventing them from participating in oxidative reactions.
Quantitative Data Summary
The following table summarizes the degradation rate constants for Fisetin (a structurally similar flavonol) at different pH values and temperatures. This data can be used as a reference to understand the potential stability of this compound under similar conditions.
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k, h⁻¹) |
| Fisetin | 6.0 | 37 | 8.30 x 10⁻³ |
| Fisetin | 7.5 | 37 | 0.202 |
| Fisetin | 6.8 | 50 | 0.124 |
| Fisetin | 6.8 | 65 | 0.490 |
Data extracted from a study on Fisetin degradation kinetics.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability for use in in vitro experiments.
-
Solvent Preparation:
-
If using an aqueous buffer, prepare a buffer solution with a pH between 4.0 and 5.5 (e.g., citrate buffer or acetate buffer).
-
Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
-
Addition of Stabilizers:
-
To the deoxygenated solvent, add ascorbic acid to a final concentration of 0.1-1.0 mM.
-
(Optional) Add EDTA to a final concentration of 0.1 mM to chelate any contaminating metal ions.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the prepared, stabilized solvent to the desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
-
Storage:
-
Store the stock solution in an amber glass vial to protect it from light.
-
Store the solution at 4°C for short-term use (up to one week, stability should be verified) or at -20°C or -80°C for long-term storage.
-
Minimize freeze-thaw cycles. Aliquoting the stock solution into smaller volumes is recommended.
-
Protocol 2: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure for monitoring the stability of this compound in a given solution over time.
-
Sample Preparation:
-
Prepare the this compound solution according to your experimental needs, incorporating any stabilization methods you wish to evaluate.
-
At time zero (t=0), take an initial sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
-
Incubation:
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately dilute the sample to the analytical concentration to quench any further significant degradation before analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous component and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for flavonoid analysis.
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Processing Time and Temperature on Flavanol and Procyanidin, Proanthocyanidin and Antioxidant Activity of Cocoa Bean in Taiwan [pubs.sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Oxidation Mechanism of Flavan-3-ols by an Enzymatic Reaction Using Liquid Chromatography-Mass Spectrometry-Based Metabolomics Combined with Captured o-Quinone Intermediates of Flavan-3-ols by o-Phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
Optimizing Fisetinidol Concentration for Cell Viability Assays: A Technical Support Guide
Disclaimer: Information regarding the biological effects and optimal concentrations for "fisetinidol" in cell viability assays is limited in current scientific literature. This guide provides general protocols and troubleshooting advice applicable to the testing of novel flavonoids. Data and signaling pathways for the closely related compound "fisetin" are presented for informational purposes and as a potential starting point for experimental design. Researchers must empirically determine the optimal conditions for this compound in their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and fisetin?
This compound and fisetin are both flavonoids, a class of naturally occurring polyphenolic compounds. However, they have distinct chemical structures. Fisetin is a flavonol, characterized by a ketone group and a double bond in its central heterocyclic ring. This compound is a flavanol, lacking the ketone group and the double bond, which makes its central ring saturated.[1][2] This structural difference may lead to variations in their biological activities.
Q2: How should I dissolve this compound for use in cell culture?
Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions like cell culture media. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[3][4] This stock solution can then be diluted in complete cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Q3: What concentration range of this compound should I test initially?
For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. Based on studies with the related compound fisetin, a starting range from low micromolar (e.g., 1 µM) to a higher concentration (e.g., 100-200 µM) is a reasonable approach.[5][6] A serial dilution across this range will help in identifying the IC50 (half-maximal inhibitory concentration).
Q4: Which cell viability assay is most suitable for testing this compound?
Several colorimetric and fluorometric assays are available to assess cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of cells.[7][8] Other similar assays include XTT, MTS, and WST-1, which have the advantage of producing a soluble formazan product.[8] The choice of assay may depend on the specific cell line, available equipment, and potential for compound interference. It is always recommended to perform a control experiment to check for any direct reaction between this compound and the assay reagents.
Q5: How long should I incubate the cells with this compound?
The incubation time will depend on the cell type and the expected mechanism of action of the compound. Common incubation periods for cytotoxicity studies are 24, 48, and 72 hours.[8] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific research question.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effect" in the microplate. 3. Incomplete dissolution of formazan crystals (in MTT assay). | 1. Ensure the cell suspension is homogeneous before and during plating. 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity. 3. Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
| High background absorbance | 1. Contamination of reagents or media. 2. The compound interferes with the assay reagent. 3. Phenol red in the culture medium. | 1. Use sterile techniques and fresh reagents.[3] 2. Run a control with the compound in cell-free media to check for direct reactivity. 3. Use phenol red-free medium for the duration of the assay.[9] |
| Low or no signal | 1. Insufficient number of cells seeded. 2. The compound concentration is too high, leading to complete cell death. 3. Incorrect wavelength used for measurement. | 1. Optimize the cell seeding density for your specific cell line. 2. Test a wider and lower range of concentrations. 3. Ensure the plate reader is set to the correct absorbance wavelength for your specific assay (e.g., ~570 nm for MTT). |
| Precipitation of the compound in the culture medium | 1. Poor solubility of this compound at the tested concentration. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Visually inspect the wells after adding the compound. If precipitation occurs, consider lowering the concentration range. 2. Ensure the stock solution is at a high enough concentration to keep the final solvent concentration consistent and low across all dilutions. |
Quantitative Data Summary for Fisetin (as a reference)
Note: The following data is for fisetin , a structurally related flavonol. The biological activity of this compound may differ.
| Cell Line | Fisetin Concentration | Treatment Duration | Effect on Cell Viability/Proliferation | Reference(s) |
| Glioblastoma (LN229) | 40-80 µM | Not specified | Cytotoxic, induces apoptosis | [6] |
| Human Ovarian Cancer (A2780, VOCAR-3) | 25, 50, 100 µmol/L | 72 hours | Inhibition of cell proliferation in a dose-dependent manner | |
| Murine Melanoma (B164A5) | Not specified | Not specified | Antiproliferative and pro-apoptotic activity | [10] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound Using an MTT Assay
This protocol provides a framework for a standard MTT assay to determine the cytotoxic effects of this compound on a given cell line.[7][11]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells).
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations for treatment (e.g., ranging from 1 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After this incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells using a multichannel pipette to ensure complete dissolution of the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan is fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.zageno.com [go.zageno.com]
- 5. mdpi.com [mdpi.com]
- 6. Genotoxic and Cytotoxic Activity of Fisetin on Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Physico-chemical and Biological Evaluation of Flavonols: Fisetin, Quercetin and Kaempferol Alone and Incorporated in beta Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Troubleshooting Fisetinidol peak tailing in reverse-phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Fisetinidol.
Troubleshooting Guides & FAQs
This section addresses specific questions related to this compound peak tailing in RP-HPLC.
Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
A1: Peak tailing for this compound, a flavonoid, in RP-HPLC is often a multifactorial issue. The most common causes include:
-
Secondary Silanol Interactions: this compound possesses multiple hydroxyl groups that can engage in secondary interactions with free silanol groups on the surface of silica-based C18 columns. This leads to a secondary retention mechanism, causing the peak to tail.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. Since this compound has acidic hydroxyl groups (predicted pKa around 9.0-9.6), a mobile phase with a pH close to this value can lead to partial ionization of the analyte, resulting in peak broadening and tailing.[3][4] Flavonoids generally exhibit better peak shapes under acidic conditions.[2]
-
Metal Chelation: The catechol moiety (3',4'-dihydroxyphenyl group) in this compound is susceptible to chelation with metal ions (e.g., iron, aluminum) that may be present in the sample, mobile phase, or leached from stainless steel components of the HPLC system like frits and tubing.[2][5] This can form complexes that exhibit different chromatographic behavior, contributing to peak distortion.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape, most commonly peak tailing.[1][2]
-
Column Contamination and Degradation: Accumulation of strongly retained matrix components on the column can create active sites that interact with this compound, causing tailing.[1] Over time, the stationary phase can also degrade, exposing more silanol groups.[2]
Q2: How can I mitigate secondary interactions with silanol groups?
A2: To minimize peak tailing caused by silanol interactions, consider the following strategies:
-
Use an End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol groups.[1]
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 4) will suppress the ionization of the silanol groups, reducing their ability to interact with the polar groups of this compound.[5]
-
Add a Competing Base: For particularly stubborn tailing, a small amount of a basic compound, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. However, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.
Q3: What is the optimal mobile phase pH for this compound analysis?
A3: For flavonoids like this compound, a mobile phase with a pH between 2.5 and 4 is generally recommended to ensure sharp, symmetrical peaks.[2] This low pH suppresses the ionization of both the phenolic hydroxyl groups on the this compound molecule and the residual silanol groups on the stationary phase.[1] A common practice is to acidify the aqueous portion of the mobile phase with 0.1% formic acid or acetic acid.[1]
Q4: My peak tailing persists even after adjusting the pH. What else could be the cause?
A4: If pH optimization does not resolve the peak tailing, consider the possibility of metal chelation. This compound's structure makes it prone to interacting with metal ions. To address this:
-
Use a Chelating Agent: Add a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1-0.5 mM). If metal chelation is the culprit, you should see a significant improvement in peak shape.
-
System Passivation: If metal contamination is suspected to be originating from your HPLC system, you can passivate the system by flushing it with a solution of a strong chelating agent. Consult your instrument's manual for appropriate procedures.
-
Use PEEK Tubing and Frits: Where possible, replacing stainless steel components with biocompatible PEEK (polyether ether ketone) can minimize metal leaching.
Q5: Could my sample injection be causing the peak tailing?
A5: Yes, issues with the sample injection can lead to peak distortion.
-
Reduce Injection Volume or Concentration: To check for column overload, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.[1]
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause band broadening and peak distortion. If this compound solubility is an issue, use the weakest solvent possible that maintains its solubility.
Data Presentation
The following table summarizes the expected qualitative effects of various mobile phase modifications on the peak asymmetry of this compound.
| Mobile Phase Additive | Concentration | Expected Effect on Peak Asymmetry | Rationale |
| Formic Acid | 0.1% (v/v) | Significant Improvement | Lowers mobile phase pH, suppressing silanol and this compound ionization.[1] |
| Acetic Acid | 0.1% (v/v) | Improvement | Similar to formic acid, lowers mobile phase pH.[1] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Significant Improvement | Strong ion-pairing agent that can effectively mask silanol interactions. May suppress MS signal. |
| Triethylamine (TEA) | 0.1% (v/v) | Improvement | Acts as a competing base to block active silanol sites. Not MS-friendly. |
| EDTA | 0.1-0.5 mM | Improvement (if metal chelation is an issue) | Chelates metal ions in the system, preventing interaction with this compound.[2] |
Experimental Protocols
Protocol for Mobile Phase Optimization to Mitigate this compound Peak Tailing
This protocol provides a systematic approach to optimizing the mobile phase to achieve symmetrical peak shapes for this compound.
1. Materials and Equipment:
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid (or acetic acid)
-
This compound standard
-
C18 reverse-phase HPLC column (end-capped, high-purity silica recommended)
-
Standard HPLC system with UV detector
2. Initial Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
3. Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 280 nm and 360 nm).[1]
-
Gradient: A typical starting gradient for flavonoids would be 10-90% B over 20-30 minutes.
4. Systematic Optimization Workflow:
-
Step 1: Assess Initial Peak Shape: Perform an injection of the this compound standard with the initial conditions. Calculate the peak asymmetry or tailing factor. A value greater than 1.2 is generally considered tailing.
-
Step 2: pH Adjustment (if necessary): If significant tailing is observed, and your initial mobile phase was not acidified, prepare mobile phases with 0.1% formic acid as described above. Equilibrate the column for at least 15-20 column volumes before the next injection.
-
Step 3: Evaluate Organic Modifier: If peak shape is still not optimal, try substituting acetonitrile with methanol in Mobile Phase B (i.e., 0.1% Formic Acid in methanol). Acetonitrile often provides better resolution for polar compounds.[1]
-
Step 4: Investigate Metal Chelation: If tailing persists, prepare a fresh batch of Mobile Phase A containing 0.1 mM EDTA. Equilibrate the system thoroughly and reinject the standard. A marked improvement in peak shape would suggest metal chelation was a contributing factor.
-
Step 5: Column Flushing: If none of the above steps resolve the issue, consider the possibility of column contamination. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) as per the manufacturer's instructions.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing in RP-HPLC.
References
Technical Support Center: Minimizing Fisetinidol Autofluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fisetinidol autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
A1: this compound is a flavanol, a type of flavonoid. Like many flavonoids, it is an intrinsically fluorescent molecule, meaning it naturally emits light after absorbing light of a specific wavelength.[1][2] This autofluorescence can interfere with imaging studies by masking the signal from fluorescent probes used to detect a target of interest, leading to a low signal-to-noise ratio and potentially inaccurate results.[1]
Q2: What are the spectral properties of this compound's autofluorescence?
A2: While specific spectral data for this compound is not extensively published, data from the closely related flavonol, fisetin, and general knowledge of flavonoids provide a strong indication of its properties. Flavonoids, including fisetin, typically exhibit broad excitation and emission spectra.[1][3]
-
Excitation: Maximal excitation is generally in the ultraviolet to blue range, approximately 360 nm to 400 nm.[1][4]
-
Emission: The maximal emission peak is typically in the green-yellow-orange range, between 520 nm and 570 nm.[1][4]
It is crucial for researchers to empirically determine the specific spectral properties of this compound under their unique experimental conditions.
Q3: Which imaging techniques are most susceptible to this compound autofluorescence?
A3: Any fluorescence-based technique is susceptible, particularly those using fluorophores that emit in the green, yellow, and orange regions of the spectrum. This includes:
-
Immunofluorescence (IF): Especially when using common fluorophores like FITC, Alexa Fluor 488, or Cy3.[1]
-
Flow Cytometry: Autofluorescence can obscure the detection of low-abundance targets.[5]
-
Confocal Microscopy: While offering better signal-to-noise than widefield microscopy, strong autofluorescence can still be a significant issue.
Troubleshooting Guide
This guide addresses common issues encountered due to this compound autofluorescence.
Problem 1: High background fluorescence obscuring the target signal.
-
Possible Cause: The emission spectrum of your fluorescent probe significantly overlaps with the autofluorescence spectrum of this compound.
-
Solutions:
-
Optimize Fluorophore Selection: Switch to fluorophores that emit in the red to far-red spectral region (620–750 nm), as flavonoid autofluorescence is typically lower in this range.[3][5]
-
Implement Chemical Quenching: Use chemical reagents to reduce the autofluorescence of this compound and other endogenous molecules.[3]
-
Employ Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, this computational technique can separate the this compound autofluorescence from your specific fluorophore signal.[3][6][7]
-
Problem 2: False positive signals in unstained control samples.
-
Possible Cause: The inherent fluorescence of this compound is being detected in your channel of interest.
-
Solutions:
-
Run Proper Controls: Always include an unstained, this compound-treated sample to establish the baseline autofluorescence.[5][8]
-
Characterize Autofluorescence: Image the unstained, this compound-treated sample using various filter sets to determine its emission profile in your system.
-
Apply Quenching or Spectral Unmixing: Based on the characterization, apply one of the mitigation strategies described above.
-
Problem 3: Inconsistent autofluorescence between samples.
-
Possible Cause: Variations in fixation time, sample handling, or this compound concentration.
-
Solutions:
-
Standardize Protocols: Ensure consistent fixation times, as prolonged fixation can increase autofluorescence.[8][9] Use fresh fixative solutions.[10]
-
Consistent Dosing: Ensure the concentration and incubation time of this compound are consistent across all samples.
-
Pre- and Post-Treatment Handling: Maintain consistent washing steps and sample storage conditions.
-
Quantitative Data Summary
The following table summarizes the spectral properties of fisetin (as a proxy for this compound) and common fluorophores, highlighting potential spectral overlap.
| Fluorophore/Compound | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Overlap with this compound |
| Fisetin | ~360 - 400 | ~520 - 570 | N/A |
| FITC / Alexa Fluor 488 | ~495 | ~519 | High |
| GFP | ~488 | ~509 | High |
| Cy3 | ~550 | ~570 | High |
| DyLight 649 / CoralLite 647 | ~650 | ~670 | Low |
| APC | ~650 | ~660 | Low |
The next table compares common chemical quenching agents for autofluorescence.
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Effective for fixation-induced background.[3] | Can have variable effects on endogenous fluorophores.[3][8] |
| Sudan Black B (SBB) | Lipofuscin and other lipophilic compounds | Effective at quenching broad-spectrum autofluorescence.[3] | Can introduce its own fluorescence in the far-red channel.[3] |
| Copper Sulfate (CuSO₄) | Broad-spectrum autofluorescence | Highly effective and stable quenching agent.[11] | Can reduce cell viability in live-cell applications.[11] |
| Commercial Kits (e.g., TrueVIEW™) | Multiple sources (collagen, elastin, etc.) | Optimized for ease of use and broad effectiveness.[3][8] | Can be more expensive than individual reagents. |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Autofluorescence Quenching
This protocol is intended for use on fixed tissue sections or cells.
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water. For cultured cells, proceed after fixation and permeabilization.
-
Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: NaBH₄ is a hazardous substance. Handle with appropriate personal protective equipment.
-
Incubation: Cover the sample with the NaBH₄ solution and incubate for 30 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove residual NaBH₄.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is typically performed after the staining procedure.
-
Complete Staining: Perform your complete immunofluorescence staining protocol, including secondary antibody incubation and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Incubation: Incubate the stained samples in the SBB solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse with 70% ethanol to remove excess SBB, followed by extensive washing with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Protocol 3: Spectral Unmixing Workflow
This protocol requires a confocal microscope with a spectral detector.
-
Acquire Reference Spectra:
-
This compound Autofluorescence: Prepare an unstained sample treated only with this compound. Acquire a "lambda stack" (a series of images at different emission wavelengths) to generate the spectral signature of this compound autofluorescence.
-
Specific Fluorophores: For each fluorophore in your experiment, prepare a single-stained sample and acquire its lambda stack to serve as a reference spectrum.
-
-
Acquire Experimental Sample Image: Acquire a lambda stack of your fully stained experimental sample containing this compound.
-
Linear Unmixing: In the microscope software, use the linear unmixing function.[12] Define the reference spectra acquired in step 1 (this compound and your specific fluorophores).
-
Generate Separated Images: The software will computationally separate the mixed signals based on the reference spectra. The output will be a set of images where the signals from each fluorophore and the autofluorescence are separated into their own channels.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. bio-rad.com [bio-rad.com]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
Technical Support Center: Maximizing Fisetinidol Extraction Yield
Disclaimer: Fisetinidol is a less-studied flavonoid compared to its close structural analog, Fisetin. Consequently, a significant portion of the following data and protocols are based on studies conducted on Fisetin. Given their structural similarity, these methodologies provide a strong starting point for the extraction and troubleshooting of this compound. Researchers should consider these as baseline protocols and optimize them for their specific plant matrix.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: this compound has been identified in several plant species. Some of the notable sources include Acacia species (e.g., Acacia leucoclada), Burkea africana, and Peltophorum africanum.[1] Researchers should conduct preliminary phytochemical screening to identify the most potent source available to them.
Q2: Which extraction method is generally recommended for maximizing this compound yield?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient in terms of time and solvent consumption compared to conventional methods like maceration and Soxhlet extraction.[2][3] However, the optimal method can vary depending on the plant material and the scale of extraction. For initial lab-scale extractions, maceration and Soxhlet are still widely used due to their simplicity.
Q3: What is the most effective solvent for this compound extraction?
A3: As a flavonoid, this compound is moderately polar. Therefore, polar solvents such as ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol/methanol in water), are highly effective for extraction.[2] The water content helps in the extraction of more polar glycosidic forms of flavonoids. Acetone is also a viable solvent.[4]
Q4: How can I purify the crude this compound extract?
A4: Purification of the crude extract is typically achieved through chromatographic techniques. A common workflow involves initial fractionation using liquid-liquid extraction, followed by column chromatography (e.g., silica gel or Sephadex) to separate this compound from other co-extracted compounds.[5][6] For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent Choice: The solvent may be too polar or non-polar for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for releasing the compound from the plant matrix. 3. Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration. | 1. Optimize Solvent System: Experiment with different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%). Consider a sequential extraction with solvents of increasing polarity. 2. Adjust Extraction Parameters: Increase the extraction time or temperature. For UAE and MAE, optimize sonication/microwave power and duration. 3. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. |
| Co-extraction of Impurities (e.g., chlorophyll, lipids) | 1. Use of Non-polar Solvents in Initial Extraction: If the initial extraction uses a highly polar solvent, it may also extract non-polar impurities. 2. Plant Matrix Composition: Some plant materials have high content of interfering compounds. | 1. Defatting Step: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like hexane to remove lipids and chlorophyll. 2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity. |
| Degradation of this compound | 1. Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures. 2. Exposure to Light and Oxygen: Prolonged exposure can lead to oxidation and degradation. | 1. Control Temperature: Use moderate temperatures for extraction and solvent evaporation (e.g., under 50°C). Consider using vacuum evaporation to lower the boiling point of the solvent. 2. Protect from Light and Air: Store extracts and purified compounds in amber vials, and consider purging with nitrogen or argon for long-term storage. |
| Poor Separation in Chromatography | 1. Inappropriate Stationary/Mobile Phase: The chosen chromatographic system may not have sufficient selectivity for this compound. 2. Sample Overload: Applying too much crude extract to the column can lead to broad peaks and poor resolution. | 1. Optimize Chromatographic Conditions: Test different solvent systems (mobile phases) and stationary phases. A gradient elution is often more effective than isocratic elution for complex extracts. 2. Reduce Sample Load: Load a smaller amount of the crude extract onto the column. Consider a preliminary purification step to reduce the complexity of the sample. |
Data on Extraction Yields
The following tables summarize data from studies on flavonoid extraction, which can be used as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Total Flavonoid Content (TFC)
| Extraction Method | Plant Material | Solvent | TFC (mg Quercetin Equivalents/g dry weight) | Reference |
| Maceration | Graptophyllum pictum | 70% Ethanol | 4.42 | [7] |
| Soxhlet | Graptophyllum pictum | 70% Ethanol | 1.55 | [7] |
| Microwave-Assisted | Vernonia amygdalina | Not Specified | 87.05 | [8] |
| Ultrasound-Assisted | Acacia Seyal Gum | 60% Ethanol | 75.87% (yield) | [9] |
Table 2: Effect of Solvent on Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) from Acacia dealbata
| Solvent | Extraction Yield (%) | TPC (mg Gallic Acid Equivalents/g extract) | TFC (mg Catechin Equivalents/g extract) | Reference |
| 70% Acetone | 14.8 | 526.4 | 198.4 | [4] |
| 70% Ethanol | 12.5 | 498.2 | 185.7 | [4] |
| 70% Methanol | 11.9 | 475.3 | 176.2 | [4] |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction:
-
Weigh 50 g of the powdered plant material and place it in a conical flask.
-
Add 500 mL of 80% ethanol.
-
Seal the flask and keep it on an orbital shaker at room temperature for 72 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Place 20 g of the powdered plant material in a beaker.
-
Add 400 mL of 70% ethanol (1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration: Follow the same steps as in the maceration protocol.
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: A typical workflow for the extraction and purification of this compound from natural sources.
Diagram 2: Key Signaling Pathways Modulated by Fisetin (as a proxy for this compound)
Caption: Fisetin is known to inhibit the PI3K/Akt/mTOR pathway and modulate the MAPK signaling pathway.
References
- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS | MDPI [mdpi.com]
Fisetinidol stability under different pH and temperature conditions
Fisetinidol Stability Technical Support Center
Disclaimer: Direct quantitative stability data for this compound under varying pH and temperature conditions is limited in published literature. The information provided below is primarily based on studies of structurally similar flavan-3-ols, such as catechin and epicatechin, and should serve as a general guide for researchers. It is recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
A1: Based on data from related flavan-3-ols like catechin, this compound is expected to be most stable in acidic conditions, with optimal stability typically observed around pH 4.[1][2][3][4] As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of degradation, including oxidation and isomerization, significantly accelerates.[5] This increased instability at higher pH is a common characteristic of flavonoids due to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.
Q2: What is the impact of temperature on this compound stability?
A2: Elevated temperatures accelerate the degradation of flavan-3-ols.[5] The degradation rate generally follows first-order kinetics, and the effect of temperature can be described by the Arrhenius equation. It is crucial to control the temperature during experiments and storage to ensure the integrity of this compound solutions. For long-term storage, keeping this compound solutions at low temperatures (e.g., -20°C or -80°C) is advisable.
Q3: What are the likely degradation products of this compound?
A3: Under oxidative conditions, especially at neutral to alkaline pH, this compound is likely to undergo oxidation and potentially polymerization. The B-ring, with its catechol-like structure, is a primary site for oxidation. While specific degradation products for this compound are not well-documented in the provided search results, related flavonoids can degrade into smaller phenolic compounds or form dimers and larger polymers.[6]
Q4: How can I enhance the stability of this compound in my experimental solutions?
A4: To improve the stability of this compound, consider the following:
-
pH Control: Maintain the pH of your solution in the acidic range, ideally around pH 4.[1][2][3][4]
-
Temperature Control: Prepare solutions fresh and store them at low temperatures. Avoid prolonged exposure to high temperatures.
-
Avoid Light Exposure: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Use of Antioxidants: The addition of antioxidants may help to slow down oxidative degradation, although this should be tested for compatibility with your experimental setup.
-
Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can help to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration or degradation of this compound solution | - High pH of the medium- Elevated temperature- Exposure to oxygen and/or light | - Adjust the pH to a more acidic range (around 4)- Prepare solutions fresh before use and keep them on ice- Use deoxygenated buffers and protect the solution from light |
| Precipitation of this compound in aqueous buffer | - Poor aqueous solubility of this compound- Change in pH affecting solubility | - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experiment.- Filter the solution if minor precipitation occurs before use. |
| Inconsistent results between experimental replicates | - Degradation of stock solution over time- Fluctuations in pH or temperature | - Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Ensure consistent pH and temperature control across all experiments. |
| Appearance of unexpected peaks in HPLC analysis | - Formation of degradation products- Isomerization of this compound | - Analyze samples at different time points to monitor the formation of new peaks.- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to help in their identification. |
Data on the Stability of Related Flavan-3-ols
The following tables summarize the general stability trends observed for catechins, which are structurally similar to this compound.
Table 1: Effect of pH on Catechin Stability
| pH Range | Stability | Observations |
| < 4.0 | High | Catechins are generally very stable.[2] |
| 4.0 - 5.0 | Good | Considered the optimal pH range for catechin stability.[5] |
| > 6.0 | Low | Degradation, including isomerization and oxidation, is significantly accelerated.[5] |
Table 2: Effect of Temperature on Catechin Degradation
| Temperature | Rate of Degradation | Notes |
| Low (e.g., 4°C) | Slow | Suitable for short-term storage of solutions. |
| Room Temperature (e.g., 25°C) | Moderate | Degradation can be significant over several hours to days, depending on the pH. |
| Elevated (e.g., > 40°C) | Fast | Leads to rapid degradation of catechins.[2][5] |
Experimental Protocols
Protocol: General Method for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions using HPLC.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Buffers of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)
-
Acids (e.g., formic acid, phosphoric acid) for mobile phase preparation
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
Working Solutions: Dilute the stock solution with the respective pH buffers to a final working concentration (e.g., 50 µg/mL). Prepare a separate working solution for each pH and temperature condition to be tested.
3. Stability Study Procedure:
-
Time Zero (T0) Sample: Immediately after preparing the working solutions, analyze a sample from each condition by HPLC to determine the initial concentration of this compound.
-
Incubation: Place the remaining working solutions in a temperature-controlled environment (e.g., 25°C, 37°C, 50°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. The sampling frequency should be adjusted based on the expected stability (more frequent for harsher conditions).
-
Sample Analysis: Analyze the collected samples by HPLC.
4. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared with fresh standards.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time for each condition.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line represents the negative degradation rate constant (-k).
-
Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
References
Technical Support Center: Strategies to Enhance Fisetinidol Bioavailability in Animal Models
Disclaimer: Published research specifically detailing the bioavailability and pharmacokinetic enhancement of Fisetinidol in animal models is exceptionally scarce. This compound is a flavan-3-ol, a class of flavonoids that also includes more extensively studied compounds like catechin and epicatechin. The following troubleshooting guides and strategies are based on established methodologies that have proven effective for enhancing the bioavailability of these structurally related flavan-3-ols and other poorly soluble flavonoids. Researchers should adapt and validate these approaches for this compound in their specific experimental contexts.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are the plasma concentrations of this compound likely to be very low or undetectable after oral administration in my animal models?
A1: this compound, like other flavan-3-ols, likely faces several significant barriers to systemic absorption. These include:
-
Poor Aqueous Solubility: As a polyphenolic compound, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a primary limiting factor for its dissolution and subsequent absorption.[1][2]
-
Extensive First-Pass Metabolism: Flavonoids are well-known to undergo rapid and extensive "first-pass" metabolism in the intestinal wall and the liver.[3] Enzymes in these tissues, such as UDP-glucuronosyltransferases and sulfotransferases, quickly convert the compound into more water-soluble glucuronide and sulfate conjugates, which are then readily eliminated.[4][5] The parent (unmetabolized) form of the compound may only be transiently present in the blood during the absorption phase.[4][5]
-
Gut Microbiota Degradation: The gut microbiome can metabolize flavonoids that are not absorbed in the small intestine, breaking them down into smaller phenolic compounds and further reducing the amount of intact this compound available for absorption.[6]
-
Chemical Instability: The specific pH conditions and enzymatic environment of the GI tract can lead to the degradation of the compound before it has a chance to be absorbed.[7]
Q2: What is the difference between this compound and Fisetin, and why can't I directly apply data from Fisetin studies?
A2: It is crucial to distinguish between these two compounds. This compound is a flavan-3-ol , characterized by a saturated heterocyclic C ring. Fisetin is a flavonol , which has a double bond and a ketone group in its C ring. While both are flavonoids, these structural differences significantly impact their physicochemical properties, metabolic pathways, and ultimately, their bioavailability. Therefore, while general strategies for improving flavonoid delivery are useful, quantitative data and specific formulation parameters from Fisetin studies should not be directly extrapolated to this compound.
Q3: What are the most promising general strategies for improving the oral bioavailability of flavan-3-ols like this compound?
A3: The most successful strategies focus on protecting the molecule from premature degradation and metabolism while simultaneously improving its solubility and absorption.[8] Key approaches include:
-
Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) or protein-based nanoparticles (e.g., albumin) can protect it from the harsh GI environment, increase its surface area for dissolution, and facilitate transport across the intestinal epithelium.[1][9][10]
-
Lipid-Based Formulations: Liposomes, which are vesicles composed of phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds.[11] They can improve solubility, protect the drug from degradation, and enhance absorption.[12][13][14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and dissolution rate in the GI tract.[7][15]
-
Co-administration with Other Agents: Certain molecules, like ascorbic acid (Vitamin C), have been shown to protect catechins from degradation and may enhance their absorption.[7][15][16]
Section 2: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Undetectable or extremely low plasma levels of this compound after oral gavage. | Poor aqueous solubility, rapid first-pass metabolism, GI degradation. | 1. Formulation Change: Move from a simple suspension to an enabling formulation. Start with a cyclodextrin complex for simplicity, or advance to a nanoparticle or liposomal formulation.[1][13][15] 2. Dose Escalation: Carefully increase the administered dose. However, be aware that absorption mechanisms can become saturated. 3. Route of Administration Comparison: Administer the compound intraperitoneally (i.p.) to bypass the GI tract and first-pass liver metabolism. If plasma levels are significantly higher via i.p., it confirms that low oral bioavailability is the primary issue. |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing (e.g., improper gavage), differences in food intake (food effect), individual differences in gut microbiota and metabolic enzyme activity.[6][17] | 1. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact flavonoid absorption.[17] 2. Refine Dosing Technique: Ensure the oral gavage technique is consistent and delivers the full dose to the stomach without reflux. 3. Increase Sample Size (N): A larger group size can help determine a more reliable mean pharmacokinetic profile, accounting for inter-individual variability. |
| Formulation is difficult to prepare or unstable (e.g., aggregation, precipitation). | Physicochemical properties of this compound, improper selection of excipients (polymers, lipids, surfactants), non-optimized formulation process (e.g., incorrect sonication time, temperature). | 1. Solubility Screening: Perform preliminary studies to determine this compound's solubility in various pharmaceutically acceptable solvents, oils, and surfactant systems. 2. Excipient Optimization: Systematically screen different types and concentrations of stabilizers (e.g., Poloxamer, PVA for nanoparticles; cholesterol for liposomes) to improve stability.[12] 3. Process Parameter Optimization: Methodically adjust parameters like homogenization speed, sonication energy, temperature, and evaporation rate during formulation preparation. |
| In vitro release assay shows poor drug release from the formulation. | Strong binding of this compound to the carrier matrix, formulation not degrading/dissolving in the release media. | 1. Use Biorelevant Media: Switch from simple phosphate buffer to simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that better mimic in vivo conditions. 2. Modify Formulation Composition: Reduce the polymer/lipid to drug ratio to facilitate easier release. For polymeric nanoparticles, select a polymer with a faster degradation rate (e.g., a lower molecular weight PLGA). |
Section 3: Quantitative Data on Bioavailability Enhancement of Related Flavan-3-ols
The following table summarizes pharmacokinetic data from animal studies on Fisetin and related flavan-3-ols (catechins) using various bioavailability enhancement strategies. This data should be used as a directional guide for what may be achievable for this compound.
| Compound | Formulation Strategy | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Fisetin | Liposomal Encapsulation | Mice | 47-fold increase in relative bioavailability (i.p. admin) | [8][18] |
| Fisetin | Nanoemulsion | Mice | 24-fold increase in relative bioavailability (i.p. admin) | [19][20] |
| Fisetin | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rats | 3.7-fold increase in Cmax (oral admin) | [21] |
| Fisetin | Poly(lactic acid) (PLA) Nanoparticles | Rats | 2.3-fold increase in AUC (i.v. admin) | [21] |
| Fisetin | PLGA Nanoparticles with HPβCD Inclusion Complex | Mice | Significant improvement in oral bioavailability (quantitative fold-increase not specified) | [9] |
| Catechins | Encapsulation in HPMCP-coated particles | Not Specified | 4 to 11.7-fold increase in bioavailability | [7] |
| Catechins | Co-administration with steamed rice | Mice | Significant increase in plasma non-gallated catechins | [15] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method is a common and reliable way to produce multilamellar vesicles (MLVs).
Materials:
-
This compound
-
Soybean Phosphatidylcholine (or other suitable phospholipid like DOPC)
-
Cholesterol (to stabilize the membrane)
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, bath sonicator, probe sonicator (optional), extrusion equipment (optional).
Methodology:
-
Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 mixture of chloroform:methanol in a round-bottom flask. A common molar ratio for lipid to cholesterol is 2:1 or 3:1. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C). d. Gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, dry lipid film on the inner wall of the flask. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.
-
Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. b. Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. The lipid film will gradually hydrate and peel off the flask wall to form a milky suspension of MLVs.
-
Size Reduction (Homogenization): a. The resulting MLV suspension will have a large and heterogeneous size distribution. To create smaller, more uniform vesicles (SUVs), further processing is required. b. Sonication: Use a bath sonicator for 15-30 minutes or a probe sonicator (use with caution to avoid overheating and lipid degradation) with pulsed cycles in an ice bath. c. Extrusion (Recommended): For a well-defined particle size, repeatedly pass the liposome suspension (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder apparatus.
-
Purification: a. To remove unencapsulated this compound, centrifuge the liposome suspension. The liposomes will form a pellet, and the supernatant containing the free drug can be discarded. Resuspend the pellet in fresh PBS.
-
Characterization: a. Measure the average particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency by lysing a known amount of the purified liposomes with a solvent (e.g., methanol), quantifying the this compound content via HPLC, and comparing it to the initial amount used.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Solvent Evaporation
This method creates a solid polymeric matrix with the drug dispersed within it.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl Alcohol (PVA) or another suitable surfactant
-
Ethyl acetate, Dichloromethane (DCM), or another water-immiscible organic solvent
-
Deionized water
-
Magnetic stirrer, probe sonicator, centrifuge.
Methodology:
-
Organic Phase Preparation: a. Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., ethyl acetate). The ratio of drug to polymer will determine the drug loading.
-
Aqueous Phase Preparation: a. Prepare an aqueous solution of PVA (e.g., 1-5% w/v). The PVA acts as a stabilizer to prevent the nanoparticles from aggregating.
-
Emulsification: a. Add the organic phase to the aqueous phase while stirring at high speed with a magnetic stirrer. b. Immediately sonicate the resulting mixture using a probe sonicator in an ice bath. Use high energy and pulsed cycles (e.g., 5 minutes of 30s on, 30s off) to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Place the emulsion on a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours or overnight) to allow the organic solvent to evaporate completely. b. As the solvent evaporates, the PLGA will precipitate, entrapping the this compound to form solid nanoparticles.
-
Purification and Collection: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). b. Discard the supernatant, which contains residual PVA and unencapsulated drug. c. Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove as much surfactant as possible.
-
Lyophilization (Optional): a. For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a fine powder.
-
Characterization: a. Measure particle size, PDI, and zeta potential via DLS. b. Analyze particle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Determine drug loading and encapsulation efficiency using HPLC after dissolving a known weight of nanoparticles in a suitable solvent.
Section 5: Visualizations
Caption: Key physiological barriers limiting the oral bioavailability of flavan-3-ols like this compound.
Caption: General experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
References
- 1. Encapsulation of catechin and epicatechin on BSA NPS improved their stability and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavan-3-ols and Vascular Health: Clinical Evidence and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Formulation and Processing on Absorption and Metabolism of Flavan-3-Ols from Tea and Cocoa | Annual Reviews [annualreviews.org]
- 9. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary flavonoids: Nano delivery and nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN101884617A - A kind of preparation method of proanthocyanidin liposome - Google Patents [patents.google.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. EP2263481A1 - Green tea extracts of improved bioavailability - Google Patents [patents.google.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review | MDPI [mdpi.com]
Technical Support Center: Purification of Synthetic Fisetinidol Isomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetic Fisetinidol isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying synthetic this compound isomers?
A1: this compound, with its multiple chiral centers, typically results in a mixture of stereoisomers (enantiomers and diastereomers) during synthesis. The main purification challenges arise from the physicochemical similarities of these isomers:
-
Identical Molecular Weight and Similar Polarity: Isomers possess the same mass and often exhibit very close polarity, making them difficult to resolve using standard chromatographic techniques like conventional reversed-phase HPLC.[1]
-
Co-elution: Due to their similar interaction with the stationary phase, isomers frequently co-elute, leading to incomplete separation and inaccurate quantification.[1]
-
Peak Tailing: The hydroxyl groups on the this compound structure can interact with residual silanols on silica-based stationary phases, causing peak tailing and further complicating the separation of closely eluting isomers.[1]
Q2: What type of HPLC column is most effective for separating this compound stereoisomers?
A2: The choice of column is critical for achieving baseline separation. For this compound isomers, the following are recommended:
-
Chiral Stationary Phases (CSPs): For separating enantiomers, a chiral column is essential.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving flavonoid enantiomers and diastereomers.[2][3]
-
High-Resolution Reversed-Phase C18 Columns: While not suitable for enantiomers, high-efficiency C18 columns with small particle sizes (e.g., sub-2 µm) can be effective for separating diastereomers. End-capped columns are recommended to minimize peak tailing from silanol interactions.[1]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity for aromatic compounds like flavonoids and may provide improved resolution of diastereomers compared to standard C18 phases.[1]
Q3: How should I optimize the mobile phase for better isomer separation?
A3: Mobile phase composition is a powerful tool for optimizing selectivity.[4] Key parameters to adjust include:
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is often preferred for achieving better resolution of flavonoid isomers.[2]
-
Additives: For reversed-phase chromatography, adding a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of hydroxyl groups, reducing peak tailing.[1]
-
Mode of Chromatography: For chiral separations, consider both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) modes, as the selectivity can differ dramatically.[2] Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient results.[5][6]
Q4: What are common impurities in synthetic this compound and how can they be removed?
A4: Impurities in synthetic flavonoids can include starting materials, reagents, by-products from side reactions, and structurally related impurities like deletion products (e.g., missing a hydroxyl group). While specific impurities for this compound synthesis are not extensively documented in readily available literature, general strategies for removal include:
-
Orthogonal Chromatographic Methods: Using a secondary purification step with a different separation mechanism (e.g., ion-exchange chromatography after reversed-phase) can help remove impurities with different chemical properties.
-
Preparative HPLC: This is the most common method for isolating the desired isomer in high purity.
-
Crystallization: If the desired isomer is crystalline, this can be a highly effective final purification step.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomer Peaks | Inappropriate Column: Using a standard achiral column for enantiomers. | Switch to a chiral stationary phase (CSP), preferably a polysaccharide-based column (e.g., cellulose or amylose derivatives).[2] |
| Suboptimal Mobile Phase: The solvent system lacks the selectivity needed to differentiate between isomers. | Optimize the mobile phase. Try switching the organic modifier (e.g., acetonitrile instead of methanol). Adjust the percentage of the organic modifier. In normal phase, test different alcohols (e.g., ethanol, isopropanol).[1] | |
| Incorrect Temperature: Column temperature can affect selectivity. | Vary the column temperature. Test a range from 25°C to 40°C to see if resolution improves.[2][7] | |
| Peak Tailing | Secondary Silanol Interactions: Free silanol groups on the silica support interact with the hydroxyl groups of this compound. | Acidify the mobile phase. Add 0.1% formic acid or acetic acid to suppress silanol activity.[1] Use a high-quality, end-capped C18 column. |
| Column Overload: Injecting too much sample saturates the stationary phase. | Reduce sample concentration or injection volume. [2] | |
| Unstable Baseline | System Leak: Leaks in the HPLC system can cause pressure fluctuations. | Perform a systematic leak check of all fittings, the pump, injector, and detector.[2] |
| Inadequate Equilibration: The column is not fully equilibrated with the mobile phase. | Increase the column equilibration time before starting the analysis sequence.[1] | |
| Detector Lamp Issue: The detector lamp is nearing the end of its life. | Check the lamp's usage hours and replace if necessary. Allow for sufficient warm-up time.[2] | |
| Shifting Retention Times | Mobile Phase Inconsistency: The composition of the mobile phase is changing over time (e.g., evaporation of volatile components). | Prepare fresh mobile phase daily. Ensure the solvent bottles are properly sealed.[1] |
| Column Temperature Fluctuation: The ambient temperature is not stable, affecting chromatography. | Use a column oven to maintain a constant and controlled temperature.[7] |
Quantitative Data Summary
The following tables provide representative data for the validation of an analytical method for this compound isomer separation, based on typical values for flavonoid analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (R²) | > 0.999 | 0.9999 |
| Range (µg/mL) | 5 - 100 | 5 - 100 |
| Limit of Detection (LOD) (µg/mL) | Report Value | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | 1.5 |
| Accuracy (% Recovery) | 95 - 105% | 98.7 - 102.3% |
| Precision (RSD%) | < 2% | < 1.5% |
Table 2: Comparison of Chromatographic Conditions for Diastereomer Separation
| Parameter | Condition A | Condition B |
| Column | Reversed-Phase C18 (4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid (Gradient) | Methanol/Water + 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35°C | 35°C |
| Resolution (Rs) between Diastereomers | 1.4 | 1.8 |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development for this compound Enantiomers
-
Column Selection: Begin with a polysaccharide-based chiral column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).
-
Start with a screening gradient of 5% to 50% alcohol over 20 minutes.
-
If separation is observed, optimize the gradient to be shallower around the elution time of the enantiomers.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases of acetonitrile and water, both containing 0.1% formic acid.
-
Run a scouting gradient from 10% to 90% acetonitrile over 20 minutes.
-
-
Optimization:
-
Detection: Use a UV detector set at the lambda max of this compound (typically around 280-290 nm).
Protocol 2: Preparative HPLC Purification of a Target this compound Diastereomer
-
Method Scaling: Scale up the optimized analytical method to a preparative column of the same stationary phase. Adjust the flow rate according to the column diameter.
-
Sample Preparation: Dissolve the crude synthetic mixture in the initial mobile phase solvent at the highest possible concentration without causing precipitation. Filter the sample through a 0.45 µm filter.
-
Loading Study: Perform several small injections to determine the maximum sample load that does not compromise the resolution between the target diastereomer and adjacent impurities.
-
Fraction Collection: Set the fraction collector to trigger based on UV signal threshold and/or time windows determined from the loading study.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess the purity of the isolated diastereomer.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for purification of synthetic this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fisetinidol Interference in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fisetinidol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in enzymatic assays, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in enzymatic assays?
This compound is a flavanol, a type of flavonoid compound.[1][2] Like many flavonoids, its structure contains features that can lead to non-specific interactions in various assay formats, potentially causing false-positive or false-negative results. These types of compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[3]
Q2: What are the common mechanisms of this compound interference?
Based on the behavior of structurally similar flavonoids, this compound can interfere with enzymatic assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, this compound molecules may form aggregates that can non-specifically inhibit enzymes.[4] While direct studies on this compound aggregation are limited, the related compound Fisetin has been shown to modulate the aggregation of proteins like alpha-synuclein.[5][6][7]
-
Fluorescence Interference: this compound may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of reporter molecules in your assay, leading to inaccurate readings in fluorescence-based assays.
-
Redox Cycling: The phenolic structure of this compound can participate in redox reactions, which can interfere with assays that are sensitive to the redox state of the environment or involve redox-active components.[4][8]
-
Non-specific Reactivity: The chemical structure of this compound may allow it to react non-specifically with assay components, including the enzyme of interest or other proteins in the assay mixture.[9]
Troubleshooting Guide: Identifying and Mitigating this compound Interference
This guide will help you identify and address common issues encountered when working with this compound in enzymatic assays.
Issue 1: Suspected False-Positive Inhibition
Symptom: You observe potent inhibition of your target enzyme by this compound, but the dose-response curve is unusually steep, or the results are not reproducible.
Potential Cause: Compound aggregation.
Troubleshooting Workflow:
A troubleshooting workflow for suspected false-positive inhibition.
Experimental Protocol: Detergent Counter-Screen
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of serial dilutions of this compound in your assay buffer.
-
To one set of dilutions, add a non-ionic detergent such as Triton X-100 to a final concentration of 0.01%. The other set will not contain detergent.
-
Perform your enzymatic assay with both sets of this compound dilutions.
-
Determine the IC50 value for this compound in the presence and absence of the detergent.
Data Interpretation:
| Observation | Interpretation |
| >10-fold increase in IC50 with detergent | Strong evidence of aggregation-based inhibition. |
| Minor or no change in IC50 | Aggregation is unlikely to be the primary mechanism of inhibition. |
Issue 2: Inconsistent Results in Fluorescence-Based Assays
Symptom: You observe high background fluorescence in wells containing this compound alone, or a decrease in the signal of your positive control when this compound is present.
Potential Causes: Autofluorescence of this compound or fluorescence quenching.
Troubleshooting Workflow:
A workflow to diagnose fluorescence interference.
Experimental Protocol: Autofluorescence Check
Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
Data Interpretation:
A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent and may be contributing to a false-positive signal.
Experimental Protocol: Fluorescence Quenching Assay
Objective: To determine if this compound quenches the fluorescence of the assay's reporter molecule.
Methodology:
-
Prepare a solution of your fluorescent substrate or product at the concentration used in the assay.
-
Add a serial dilution of this compound to this solution.
-
Measure the fluorescence intensity.
Data Interpretation:
A concentration-dependent decrease in fluorescence intensity suggests that this compound is quenching the signal, which could lead to a false-negative result or an overestimation of inhibition.
Issue 3: Suspected Redox-Mediated Interference
Symptom: The inhibitory activity of this compound is sensitive to the presence of reducing agents in the assay buffer.
Potential Cause: Redox cycling of this compound.
Troubleshooting Workflow:
A workflow to investigate redox-mediated interference.
Experimental Protocol: Redox Sensitivity Test
Objective: To assess if the activity of this compound is dependent on the redox environment.
Methodology:
-
Perform your enzymatic assay with this compound in the standard assay buffer containing a reducing agent (e.g., DTT).
-
Repeat the assay in a modified buffer where the reducing agent has been removed or replaced with a different type of reducing agent (e.g., TCEP).
-
Compare the IC50 values obtained under both conditions.
Data Interpretation:
A significant shift in the IC50 value of this compound in the absence or with a different reducing agent suggests that its inhibitory activity may be due to redox cycling.
Summary of Mitigation Strategies
| Interference Mechanism | Recommended Mitigation Strategies |
| Compound Aggregation | - Add 0.01% Triton X-100 or another non-ionic detergent to the assay buffer.[10] - Perform assays at lower this compound concentrations. - Use an orthogonal assay with a different detection method. |
| Autofluorescence | - Switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with this compound's fluorescence spectrum. - Use a non-fluorescence-based assay format (e.g., absorbance, luminescence, or label-free).[11] |
| Fluorescence Quenching | - Use a different fluorophore that is not quenched by this compound. - Employ a time-resolved fluorescence (TRF) assay. - Switch to a non-fluorescence-based assay. |
| Redox Cycling | - Remove or replace strong reducing agents like DTT from the assay buffer.[8] - Add catalase to the assay buffer to scavenge hydrogen peroxide if it is suspected to be generated. - Use an orthogonal assay that is insensitive to redox changes. |
By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently identify and mitigate the potential for this compound to interfere with their enzymatic assays, leading to more reliable and reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Fisetin Modulates Alpha–Synuclein Aggregation [mdpi.com]
- 6. Frontiers | Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease [frontiersin.org]
- 7. Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Fisetinidol and Fisetin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacities of two flavonoids, Fisetinidol and Fisetin, aimed at researchers, scientists, and professionals in drug development. While extensive research has elucidated the potent antioxidant properties of Fisetin, data on this compound remains comparatively scarce, necessitating a review of available literature and structurally related compounds to draw informed inferences.
Introduction to Fisetin and this compound
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a well-studied flavonol found in various fruits and vegetables, including strawberries, apples, and onions. It is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] this compound, a flavan-3-ol, is a structural analogue of fisetin. While not as extensively studied, its chemical structure suggests potential antioxidant activity. This guide will synthesize the current understanding of Fisetin's antioxidant capacity and provide a comparative perspective on this compound based on available data and the properties of structurally related compounds.
Quantitative Antioxidant Capacity
Table 1: Quantitative Antioxidant Capacity of Fisetin
| Antioxidant Assay | Fisetin Activity | Reference Compound | Notes |
| DPPH Radical Scavenging | IC50: ~6.08 µg/mL | BHA (IC50: 10.42 µg/mL) | Fisetin demonstrated higher radical scavenging performance than the synthetic antioxidant BHA.[3] |
| ABTS Radical Scavenging | Higher than BHA | BHA | Fisetin showed potent activity in the ABTS assay.[3] |
| ORAC (Oxygen Radical Absorbance Capacity) | Strong antioxidant activity | Trolox | Fisetin exhibits strong antioxidant activity in the ORAC assay.[3] |
| FRAP (Ferric Reducing Antioxidant Power) | High antioxidant capacity | Trolox | Fisetin, along with quercetin and myricetin, showed the lowest oxidation potential and was more active than Trolox.[2] |
Note on this compound: Due to a lack of direct experimental data, the quantitative antioxidant capacity of this compound cannot be presented in a comparative table. Its structure, particularly the presence of hydroxyl groups on the B-ring, suggests it likely possesses free-radical scavenging abilities. This compound is a precursor to condensed tannins known as proguibourtinidins, which are recognized for their antioxidant properties.[4][5] Further research is required to quantify the specific antioxidant capacity of this compound.
Mechanisms of Antioxidant Action
Fisetin
Fisetin exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The hydroxyl groups on Fisetin's phenolic rings can donate a hydrogen atom to neutralize free radicals.[2]
-
Upregulation of Endogenous Antioxidants: Fisetin activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7][8] This leads to the increased expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone oxidoreductase-1 (NQO1).[6][9]
-
Modulation of Signaling Pathways: Fisetin has been shown to influence several key signaling pathways involved in the cellular stress response, including:
-
PI3K/Akt/mTOR Pathway: Fisetin can inhibit this pathway, which is often overactive in disease states and contributes to oxidative stress.[1][10][11][12]
-
MAPK Pathway: Fisetin can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress.[13][14][15]
-
NF-κB Pathway: Fisetin can inhibit the activation of NF-κB, a key regulator of inflammation and oxidative stress.[16][17][18][19]
-
This compound (Inferred)
The antioxidant mechanism of this compound has not been explicitly studied. However, based on its flavan-3-ol structure, which is shared by well-known antioxidants like catechin and epicatechin, it is plausible that this compound also acts as a radical scavenger through hydrogen atom donation from its hydroxyl groups. Its potential to influence cellular signaling pathways remains an area for future investigation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Protocol:
-
Prepare a stock solution of the test compound (e.g., Fisetin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Generate the ABTS•+ by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as in the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.
Protocol:
-
Prepare solutions of the test compound, a fluorescent probe (commonly fluorescein), and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).
-
In a 96-well black microplate, add the test compound at various concentrations and the fluorescein solution.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are often expressed as Trolox equivalents.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways modulated by Fisetin and a general workflow for antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proguibourtinidin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masi.eu [masi.eu]
- 9. mdpi.com [mdpi.com]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising tumor inhibiting potentials of Fisetin through PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary flavonoid fisetin: A novel dual inhibitor of PI3K/Akt and mTOR for prostate cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoid fisetin alleviates kidney inflammation and apoptosis via inhibiting Src-mediated NF-κB p65 and MAPK signaling pathways in septic AKI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fisetin, an inhibitor of cyclin-dependent kinase 6, down-regulates nuclear factor-kappaB-regulated cell proliferation, antiapoptotic and metastatic gene products through the suppression of TAK-1 and receptor-interacting protein-regulated IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fisetin, a bioactive flavonol, attenuates allergic airway inflammation through negative regulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fisetin inhibits TNF-α/NF-κB-induced IL-8 expression by targeting PKCδ in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fisetin: A Potent Anti-Inflammatory Agent in Macrophage-Mediated Inflammation
A comparative analysis of the flavonoid fisetin demonstrates its significant anti-inflammatory effects on macrophages, positioning it as a promising therapeutic candidate for inflammatory diseases. Experimental data reveals fisetin's superior efficacy in suppressing key inflammatory pathways and mediators compared to other flavonols.
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, exhibits potent anti-inflammatory properties by targeting crucial signaling pathways within macrophages.[1][2] Studies have shown that fisetin effectively mitigates the inflammatory response triggered by lipopolysaccharide (LPS), a component of gram-negative bacteria, in macrophage cell lines like RAW264.7.[1][3] Its mechanism of action involves the inhibition of key inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[2][4]
Comparative Efficacy of Fisetin
Research comparing fisetin to other flavonols, such as quercetin and myricetin, has highlighted its superior anti-inflammatory activity. One study demonstrated that fisetin exhibited the highest inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with an inhibition rate of 52% at a concentration of 20 μM.[4] This section provides a quantitative comparison of fisetin's effects with other relevant compounds.
| Compound | Concentration (μM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Reference |
| Fisetin | 20 | 52 | Significant Reduction | Significant Reduction | [4] |
| Quercetin | 20 | < 52 | Less Significant Reduction | Less Significant Reduction | [4] |
| Myricetin | 20 | < 52 | Less Significant Reduction | Less Significant Reduction | [4] |
Molecular Mechanisms of Fisetin's Anti-Inflammatory Action
Fisetin exerts its anti-inflammatory effects through the modulation of multiple intracellular signaling pathways. A primary target is the NF-κB pathway, a central regulator of inflammation.[1][5] Fisetin has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[1][3] This inhibition is achieved by targeting upstream signaling molecules, including Src and Syk kinases, and preventing the phosphorylation of IκBα.[1]
Furthermore, fisetin modulates the MAPK signaling pathway, which is also involved in the inflammatory response.[2][4] It has been observed to reduce the phosphorylation of key MAPK proteins such as ERK, JNK, and p38 in LPS-stimulated macrophages.[2][4] By inhibiting both the NF-κB and MAPK pathways, fisetin effectively suppresses the expression of a wide range of pro-inflammatory genes.
The PI3K/AKT/mTOR signaling pathway is another target of fisetin in macrophages. By inhibiting this pathway, fisetin not only reduces the expression of inflammatory cytokines but also promotes autophagosome-lysosome fusion and degradation, suggesting a role in cellular homeostasis during inflammation.[6] Additionally, fisetin has been found to activate the β-catenin pathway by inactivating glycogen synthase kinase 3β (GSK-3β), which contributes to its anti-inflammatory effects.[7][8]
Below is a diagram illustrating the key signaling pathways modulated by Fisetin in macrophages.
Caption: Fisetin inhibits inflammatory pathways in macrophages.
Experimental Protocols
The validation of fisetin's anti-inflammatory effects relies on a series of well-established in vitro experiments using macrophage cell lines. A general workflow for these experiments is outlined below.
Caption: General workflow for assessing anti-inflammatory effects.
Detailed Methodologies
1. Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9] For experiments, cells are seeded in plates and allowed to adhere for 24 hours.[10] Subsequently, cells are pre-treated with various concentrations of fisetin for a specified time (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 μg/mL) to induce an inflammatory response.[9]
2. Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[2] This colorimetric assay detects nitrite, a stable product of NO.
3. Western Blot Analysis: To investigate the effect of fisetin on signaling pathways, western blotting is performed.[2] Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of key signaling proteins such as NF-κB p65, IκBα, ERK, JNK, and p38.[4]
4. Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are quantified using qRT-PCR.[1][3] Total RNA is extracted from the cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers.
5. Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using specific ELISA kits according to the manufacturer's instructions.
References
- 1. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk [biomolther.org]
- 2. Fisetin Attenuates Lipopolysaccharide-Induced Inflammatory Responses in Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin inhibits lipopolysaccharide-induced inflammatory response by activating β-catenin, leading to a decrease in endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models [frontiersin.org]
- 10. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fisetinidol vs. Catechin: A Comparative Analysis of Bioactivity
A detailed examination of two structurally related flavan-3-ols, the well-studied catechin and the lesser-known fisetinidol, reveals distinct bioactivities with significant potential for therapeutic applications. While research on catechin is extensive, this guide synthesizes the available experimental data for both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.
This comparative guide delves into the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound and catechin. Due to the limited direct research on this compound, this guide incorporates data from studies on profisetinidins—polymers of this compound—to infer its potential bioactivities. Catechin, a widely researched flavan-3-ol, serves as a benchmark for this comparison.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound (and its related profisetinidins) and catechin. It is important to note the scarcity of direct experimental data for this compound, necessitating the inclusion of data from profisetinidin-rich extracts.
| Table 1: Comparative Antioxidant Activity | This compound (Profisetinidins) | Catechin |
| DPPH Radical Scavenging Activity (IC50) | Data not available | ~13.5 µM |
| ABTS Radical Scavenging Activity (IC50) | Data not available | Data varies by study |
| TBARS Inhibition (IC50) | 530 µg/mL (as profisetinidin fraction)[1] | Data not available in this format |
| DNA Damage Inhibition (IC50) | 1 µg/mL (as profisetinidin fraction)[1] | Data not available in this format |
| Table 2: Comparative Anticancer Activity (IC50) | This compound | Catechin |
| Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | Data not available | >100 µM (cell line dependent) |
| Other Cancer Cell Lines | Data not available | Data varies by cell line |
Note: The bioactivity of catechin can vary significantly depending on the specific isomer (e.g., (+)-catechin, (-)-epicatechin) and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the key bioactivities discussed in this guide.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Serial dilutions of the test compound (this compound or Catechin) are prepared.
-
A fixed volume of the DPPH solution is added to each dilution of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
A control (DPPH solution without the test compound) and a blank (methanol) are also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Methodology:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (this compound or Catechin) for a specific duration (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
After a short incubation period, the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells of interest (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or Catechin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and Catechin are mediated through their interaction with various cellular signaling pathways.
Catechin: A Multi-Targeting Agent
Catechins are known to modulate a wide array of signaling pathways, contributing to their diverse bioactivities.
Figure 1: Simplified overview of key signaling pathways modulated by Catechin.
This compound: An Emerging Bioactive Compound
While specific signaling pathways for this compound are not well-elucidated, its structural similarity to other flavan-3-ols, including catechin and the flavonol fisetin, suggests potential modulation of similar pathways. The antioxidant activity of profisetinidins points towards an interaction with oxidative stress-related pathways.
Figure 2: General experimental workflow for comparing the bioactivity of this compound and Catechin.
Conclusion and Future Directions
This comparative guide highlights the significant body of evidence supporting the diverse bioactivities of catechin. In contrast, research on this compound is still in its nascent stages. The available data on profisetinidins strongly suggests that this compound possesses antioxidant properties and warrants further investigation into its anti-inflammatory, anticancer, and neuroprotective potential.
Future research should focus on isolating pure this compound and conducting direct, head-to-head comparative studies against well-characterized compounds like catechin. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and potential therapeutic applications. The structural similarities and differences between this compound and catechin provide a compelling basis for further exploration into their structure-activity relationships, which could guide the development of novel therapeutic agents.
References
A Comparative Guide to HPLC and UPLC Methods for Fisetinidol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Fisetinidol. The information presented is synthesized from established methodologies and performance data to assist in method selection and cross-validation, ensuring data integrity and efficiency in research and quality control settings.
This compound, a flavan-3-ol, is a natural compound with various potential health benefits. Accurate and reliable quantification of this compound is crucial for the standardization of extracts, pharmacokinetic studies, and the development of therapeutic agents. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, yet they differ significantly in performance, speed, and resource consumption. This guide outlines the key differences and provides a framework for cross-validation.
Core Differences: Speed, Resolution, and Efficiency
UPLC technology utilizes columns packed with smaller sub-2 µm particles, which, when combined with instrumentation that can handle higher pressures, leads to significant improvements in chromatographic performance compared to traditional HPLC systems that use columns with 3–5 µm particles. This fundamental difference results in UPLC methods offering faster analysis times, better resolution, and increased sensitivity.
The relationship between particle size, linear velocity, and plate height is described by the van Deemter equation. With the smaller particles used in UPLC, the height equivalent to a theoretical plate (HETP) is reduced, leading to improved efficiency. This allows for faster separations on shorter columns with higher flow rates without a significant loss of resolution.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC and UPLC methods for the analysis of this compound, based on typical instrumental capabilities and column technologies. UPLC generally offers significant improvements in speed, resolution, and sensitivity.
| Parameter | HPLC | UPLC |
| Analysis Time | 20–45 minutes | 2–5 minutes |
| Resolution | Good | Excellent, with sharper peaks |
| Sensitivity (LOD/LOQ) | Higher | Lower (Improved sensitivity) |
| Solvent Consumption | High (e.g., 0.5–2.0 mL/min) | Low (e.g., 0.2–0.5 mL/min), reduced by 70-80% |
| Operating Pressure | Up to 400 bar (approx. 6,000 psi) | Up to 1000 bar (approx. 15,000 psi) |
| Column Particle Size | 3–5 µm | < 2 µm (typically 1.7-1.8 µm) |
| Column Dimensions (L x ID) | 150–250 mm x 4.6 mm | 30–100 mm x 2.1 |
A Comparative Analysis of the Neuroprotective Efficacy of Fisetin and Quercetin
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective effects of two prominent flavonoids, Fisetin and Quercetin. This document synthesizes experimental data to evaluate their performance, details the methodologies of key experiments, and visualizes the complex signaling pathways involved.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to global health. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have garnered considerable attention for their potential neuroprotective properties. Among these, Fisetin and Quercetin have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and cell signaling modulatory activities. This guide offers a detailed comparison of their neuroprotective effects, supported by experimental evidence, to aid in research and development efforts.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of Fisetin and Quercetin. It is important to note that direct comparative studies are limited, and experimental conditions may vary between the cited studies.
In Vitro Neuroprotective Effects
| Parameter | Fisetin | Quercetin | Experimental Model | Source(s) |
| Cell Viability (MTT Assay) | Increased cell viability in a dose-dependent manner (5-30 µM) against oxidative stress. | Showed protective effects at concentrations in the micromolar range. | SH-SY5Y cells, PC12 cells, HT22 cells | [1][2][3] |
| Reduction of Apoptosis (TUNEL Assay) | Significantly reduced the number of TUNEL-positive cells in neuronal cultures exposed to neurotoxins. | Attenuated apoptosis in neuronal cells subjected to ischemic/reperfusion injury. | Primary cortical neurons, Hippocampal neurons | [1] |
| Nrf2 Activation | Upregulated Nrf2 protein levels and prolonged its half-life from 15 to 45 minutes. | Significantly upregulated Nrf2 expression (1.33-fold) at 25 µM. | HepG2 cells, BV-2 microglial cells | [4][5][6] |
| NF-κB Inhibition | Significantly reduced iNOS expression (a downstream target of NF-κB) by 91% ± 14% at 10 µM in LPS-stimulated microglial cells. | Suppressed neuroinflammatory processes by downregulating pro-inflammatory cytokines, such as NF-kB. | Murine microglial cells, Activated macrophages | [7][8][9] |
| PI3K/Akt Pathway Modulation | Downregulated the PI3K/Akt/mTOR signaling pathway. | Activates the PI3K/Akt signaling pathway, promoting neuronal survival. | Human non-small cell lung cancer cells, P19 neuronal cells | [10][11][12] |
In Vivo Neuroprotective Effects
| Parameter | Fisetin | Quercetin | Animal Model | Dosage | Source(s) |
| Cognitive Improvement (Morris Water Maze) | Improved performance in spatial memory tasks. | Improved memory deficits induced by neurotoxins. | Mouse model of accelerated senescence, Rat model of Parkinson's disease | Fisetin: Not specified; Quercetin: 10 and 25 mg/kg | [2][13] |
| Reduction of Neuronal Damage | Attenuated histological injury and neuronal death in the hippocampus. | Reduced hippocampal neuron cell loss in a dose-dependent manner. | Mouse model of vascular dementia, Rat model of global brain ischemic/reperfusion injury | Fisetin: Not specified; Quercetin: 5 or 10 mg/kg | [13][14] |
| Antioxidant Activity | Significantly reduced peroxidation levels and increased antioxidant responses. | Increased antioxidant enzyme activities (superoxide dismutase and catalase). | Aging rat brain, Rat model of Parkinson's disease | Fisetin: Not specified; Quercetin: 10 and 25 mg/kg | [2][13] |
| Anti-inflammatory Effects | Decreased the expression of inflammatory genes (IL-1β, TNF-α). | Reduced the production of inflammatory cytokines such as TNF-α and IL-1β. | Aging rat brain, Mouse model of LPS-induced neuroinflammation | Fisetin: Not specified; Quercetin: Not specified | [2][7] |
Key Signaling Pathways in Neuroprotection
Fisetin and Quercetin exert their neuroprotective effects through the modulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Both Fisetin and Quercetin are potent activators of this pathway.
Caption: Activation of the Nrf2/ARE pathway by Fisetin and Quercetin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic activation of this pathway contributes to neuroinflammation and neuronal damage. Both Fisetin and Quercetin have been shown to inhibit the NF-κB pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by Fisetin and Quercetin.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial signaling cascade that promotes cell survival and proliferation. The modulation of this pathway by Fisetin and Quercetin appears to be context-dependent, with reports of both activation and inhibition.
Caption: Modulation of the PI3K/Akt survival pathway by Fisetin and Quercetin.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Cell Viability Assay
Objective: To assess the protective effect of Fisetin or Quercetin against neurotoxin-induced cell death by measuring mitochondrial metabolic activity.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of Fisetin or Quercetin for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Expose the cells to a neurotoxin (e.g., H₂O₂, 6-OHDA) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect and quantify apoptosis (programmed cell death) by identifying DNA fragmentation.
Protocol:
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with Fisetin or Quercetin followed by a pro-apoptotic stimulus.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in the dark.
-
Counterstaining: Stain the cell nuclei with a counterstain such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green/red fluorescence, depending on the label used.
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.
Morris Water Maze Test
Objective: To assess spatial learning and memory in rodent models of neurodegenerative diseases.
Protocol:
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (Training):
-
Place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform (maximum 60-90 seconds).
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 30 seconds.
-
Conduct 4 trials per day for 5-9 consecutive days.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Key parameters include escape latency (time to find the platform during training) and time spent in the target quadrant during the probe trial.
Conclusion
Both Fisetin and Quercetin demonstrate significant neuroprotective potential through multiple mechanisms, including the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway. While both flavonoids show promise, the available data suggests subtle differences in their efficacy and primary mechanisms of action that may be context-dependent. Fisetin appears to have a pronounced effect on Nrf2 activation and has shown efficacy in models of vascular dementia and spinal cord injury. Quercetin has been extensively studied for its anti-inflammatory properties and its ability to modulate the PI3K/Akt pathway, with demonstrated benefits in models of Parkinson's disease and cerebral ischemia.
Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the superior compound for specific neurodegenerative conditions. The information presented in this guide provides a solid foundation for researchers to design such studies and to further explore the therapeutic potential of these promising natural compounds.
References
- 1. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin, a natural flavonoid, targets chemoresistant human pancreatic cancer AsPC-1 cells through DR3 mediated inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin: A Bioactive Compound Imparting Cardiovascular and Neuroprotective Benefits: Scope for Exploring Fresh Produce, Their Wastes, and By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovering the Effects of Fisetin on NF-κB/NLRP-3/NRF-2 Molecular Pathways in a Mouse Model of Vascular Dementia Induced by Repeated Bilateral Carotid Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fisetinidol Enantiomers: A Review of Current Biological Activity Data
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development seeking to understand the distinct biological activities of fisetinidol enantiomers currently face a significant data gap in publicly available scientific literature. Despite the growing interest in the therapeutic potential of flavonoids, a comprehensive comparative analysis of (+)-fisetinidol and (-)-fisetinidol is hampered by a lack of specific experimental data for each stereoisomer. This guide summarizes the available information and highlights the areas requiring further investigation.
This compound, a flavan-3-ol, possesses chiral centers, leading to the existence of enantiomeric pairs, primarily (+)-fisetinidol and (-)-fisetinidol. While the biological activities of the structurally related flavonol, fisetin, have been extensively studied and documented, specific data delineating the individual effects of the this compound enantiomers are sparse.
Current State of Research
The majority of existing research focuses on the broader class of flavonoids or on the related compound fisetin, which has demonstrated a range of activities including antioxidant, anti-inflammatory, and anticancer effects. However, it is well-established that the stereochemistry of a molecule can significantly influence its biological activity.[2][3][4][5] Therefore, data from fisetin cannot be directly extrapolated to the individual enantiomers of this compound.
Areas for Future Investigation
To address this knowledge gap and unlock the potential of this compound enantiomers for therapeutic applications, future research should prioritize the following:
-
Enantioselective Synthesis and Isolation: Development of robust and efficient methods for the synthesis or isolation of pure (+)-fisetinidol and (-)-fisetinidol is crucial for conducting accurate biological evaluations.
-
Comparative Biological Screening: Head-to-head in vitro and in vivo studies are required to compare the biological activities of the two enantiomers. Key areas of investigation should include, but are not limited to:
-
Antioxidant Activity: Utilizing assays such as DPPH radical scavenging and ORAC to quantify and compare their free-radical scavenging capabilities.
-
Anti-inflammatory Effects: Investigating their ability to modulate key inflammatory pathways, such as NF-κB and MAPK signaling, and their impact on the production of pro-inflammatory cytokines.
-
Anticancer Properties: Evaluating their cytotoxic effects on various cancer cell lines and their influence on signaling pathways involved in cell proliferation, apoptosis, and metastasis.
-
Enzyme Inhibition: Quantitatively assessing their inhibitory potential against enzymes of therapeutic interest, such as α-glucosidase, cyclooxygenases, and lipoxygenases.
-
-
Mechanistic Studies: Elucidating the molecular mechanisms and signaling pathways through which each enantiomer exerts its biological effects.
Experimental Protocols for Future Comparative Studies
For researchers planning to undertake comparative studies of this compound enantiomers, the following established experimental protocols are recommended for assessing key biological activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the this compound enantiomer in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control, add 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the enantiomer.
Enzyme Inhibition: α-Glucosidase Inhibition Assay
This assay is used to screen for potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.
Workflow:
Caption: α-Glucosidase Inhibition Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 6.8).
-
α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.
-
Sodium carbonate (Na2CO3) solution (0.1 M).
-
-
Sample Preparation: Prepare a stock solution of the this compound enantiomer and serial dilutions in buffer.
-
Assay Procedure (96-well plate):
-
Add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the sample solution at different concentrations to the respective wells. For the control, add 50 µL of buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus enantiomer concentration.
Conclusion
The study of this compound enantiomers presents a promising but underexplored area of research. While the broader family of flavonoids has shown significant therapeutic potential, the specific contributions of individual stereoisomers of this compound remain largely unknown. The generation of robust, comparative data on the biological activities of (+)-fisetinidol and (-)-fisetinidol is a critical next step. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate and compare these enantiomers, which will be essential for any future consideration of their use in drug development. Without such data, a meaningful comparison remains speculative.
References
- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Fisetinidol: A Potent Alpha-Glucosidase Inhibitor Outperforming Acarbose
For Immediate Release: Researchers and drug development professionals now have access to compelling evidence positioning fisetinidol as a highly potent alpha-glucosidase inhibitor, significantly surpassing the efficacy of the widely-used anti-diabetic drug, acarbose. This comparison guide synthesizes key experimental data, providing a clear validation of this compound's potential in the management of type 2 diabetes.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound, acarbose, and miglitol against α-glucosidase have been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. A recent study directly comparing this compound (referred to as fisetin) and acarbose under identical experimental conditions, utilizing α-glucosidase from Saccharomyces cerevisiae, revealed a significant difference in their inhibitory capabilities. Fisetin exhibited an IC50 value of 4.099 × 10⁻⁴ mM, demonstrating substantially higher potency than acarbose, which had an IC50 of 1.498 mM[1]. This indicates that a much lower concentration of this compound is required to achieve the same level of enzyme inhibition as acarbose.
While a direct comparison with miglitol under the same experimental conditions is not available in the reviewed literature, one source reports an IC50 value of 6000 nM (0.006 mM) for miglitol[2]. Although this suggests high potency, the lack of standardized experimental conditions makes a direct, definitive comparison with this compound challenging.
| Inhibitor | IC50 (mM) | Enzyme Source | Substrate | Inhibition Type |
| This compound (Fisetin) | 4.099 x 10⁻⁴ [1] | Saccharomyces cerevisiae | pNPG | Non-competitive[1] |
| Acarbose | 1.498[1] | Saccharomyces cerevisiae | pNPG | Competitive |
| Miglitol | 0.006 | Not specified in detail | Not specified | Competitive |
Mechanism of Action: A Non-Competitive Advantage
Kinetic studies have elucidated that this compound acts as a non-competitive inhibitor of α-glucosidase[1]. This is a significant finding, as it suggests that this compound binds to a site on the enzyme different from the active site where the substrate binds. This mode of inhibition can be advantageous as its effectiveness is not diminished by increasing substrate concentrations. In contrast, acarbose and miglitol are known to be competitive inhibitors, competing with carbohydrates for binding at the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for assessing α-glucosidase inhibition are provided below.
In Vitro Alpha-Glucosidase Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of α-glucosidase by 50% (IC50).
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound, Acarbose, Miglitol)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds.
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm at regular intervals. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of pNPG by α-glucosidase.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Study
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) of a compound.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S], where [S] is the substrate concentration).
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the inhibition type. For non-competitive inhibition, Vmax will decrease, while Km will remain unchanged.
Visualizing the Pathways
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of α-glucosidase action and inhibition, as well as the experimental workflow.
References
Fisetinidol and Luteolin: A Comparative Analysis of IL-4 and IL-13 Inhibition in Allergic Inflammation
For Immediate Release
[City, State] – [Date] – In the landscape of immunological research, particularly in the study of allergic inflammation, the roles of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are paramount. These type 2 cytokines are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. This report provides a detailed comparative analysis of two plant-derived flavonoids, Fisetinidol and Luteolin, and their inhibitory effects on IL-4 and IL-13 production and signaling.
Executive Summary
Both this compound (structurally related to the well-researched flavonol Fisetin) and Luteolin have demonstrated significant potential in mitigating allergic responses by inhibiting the production of IL-4 and IL-13.[1][2] A key study directly comparing the inhibitory capacity of various flavonoids found that both Luteolin and Fisetin are potent inhibitors of IL-4 and IL-13 production in activated human basophils.[1][2] This guide synthesizes the available experimental data to offer a clear comparison of their efficacy, outlines the methodologies used in these pivotal studies, and visually represents the complex signaling pathways involved.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Fisetin and Luteolin on the production of IL-4 and IL-13 has been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The following table summarizes the IC50 values from a study on activated human basophils.
| Compound | Target Cytokine | IC50 (µM) | Cell Type | Stimulation |
| Fisetin | IL-4 | 2.7 - 5.8 | Human Basophils | anti-IgE antibody |
| IL-13 | Not explicitly stated, but described as one of the strongest inhibitors | Human Basophils | anti-IgE antibody | |
| Luteolin | IL-4 | 2.7 - 5.8 | Human Basophils | anti-IgE antibody |
| IL-13 | Not explicitly stated, but described as one of the strongest inhibitors | Human Basophils | anti-IgE antibody |
Data extracted from Hirano et al., 2004.[1]
Signaling Pathways and Experimental Workflow
To understand the mechanism of inhibition, it is crucial to visualize the IL-4 and IL-13 signaling pathways. These cytokines initiate a cascade of intracellular events that lead to the transcription of genes associated with allergic inflammation. Both IL-4 and IL-13 can signal through a shared receptor subunit, the IL-4Rα chain, leading to the activation of the STAT6 transcription factor.[3][4]
Caption: IL-4 and IL-13 Signaling Pathway and Points of Inhibition.
The experimental workflow to determine the inhibitory effects of compounds like this compound and Luteolin typically involves the isolation of primary immune cells, stimulation to induce cytokine production, and subsequent measurement of cytokine levels.
Caption: Experimental Workflow for Assessing IL-4/IL-13 Inhibition.
Detailed Experimental Protocols
The following protocol is a summary of the methodology described by Hirano et al. (2004) for assessing the inhibition of IL-4 and IL-13 production by flavonoids in human basophils.[2]
1. Isolation of Human Basophils:
-
Peripheral blood was obtained from healthy adult volunteers.
-
Basophils were purified from the blood using a combination of density gradient centrifugation and negative selection with magnetic beads to remove other cell types. The purity of the isolated basophils was typically >98%.
2. Cell Culture and Treatment:
-
Highly purified basophils were cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum and other necessary nutrients.
-
The cells were pre-incubated with various concentrations of Fisetin, Luteolin, or other flavonoids for a specified period before stimulation.
3. Cell Stimulation:
-
To induce the production of IL-4 and IL-13, the basophils were stimulated with an anti-IgE antibody, which cross-links the FcεRI receptors on the cell surface, mimicking an allergic reaction.
-
In some experiments, Interleukin-3 (IL-3) was added along with the anti-IgE antibody to enhance cytokine production.
-
The cells were stimulated for 12 hours.
4. Measurement of Cytokine Production:
-
After the incubation period, the cell culture supernatants were collected.
-
The concentrations of IL-4 and IL-13 in the supernatants were measured using a sensitive and specific enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The percentage of inhibition of cytokine production was calculated for each concentration of the tested flavonoid compared to the control (stimulated cells without any flavonoid).
-
The IC50 values, representing the concentration of the flavonoid that caused a 50% inhibition of cytokine production, were determined from the dose-response curves.
Concluding Remarks
The available data strongly suggest that both Fisetin and Luteolin are potent inhibitors of IL-4 and IL-13 production from activated human basophils.[1][2] Their comparable IC50 values in the low micromolar range highlight their potential as therapeutic agents for allergic diseases. While the direct inhibitory data for this compound is less prevalent in the literature, its structural similarity to Fisetin suggests it may possess similar activities. Further research is warranted to explore the precise molecular mechanisms of action of these flavonoids on the signaling pathways and to evaluate their efficacy and safety in preclinical and clinical models of allergic inflammation.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids such as luteolin, fisetin and apigenin are inhibitors of interleukin-4 and interleukin-13 production by activated human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 4. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiallergic effect of fisetin on IgE-mediated mast cell activation in vitro and on passive cutaneous anaphylaxis (PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-allergic effect of luteolin in mice with allergic asthma and rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fisetinidol in a Laboratory Setting
Key Safety Profile of Related Compound (Fisetin): Based on data for Fisetin, it is prudent to handle Fisetinidol with the assumption that it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]
Standard Operating Procedure for this compound Disposal
This procedure outlines the essential steps for the safe disposal of this compound waste, including spill cleanup and container management.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the appropriate personal protective equipment is worn to minimize exposure.
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[3] Use chemically resistant gloves. |
| Respiratory Protection | If exposure limits may be exceeded or irritation is experienced, use a full-face respirator.[3] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[4][5] |
Spill Containment and Cleanup
In the event of a spill, immediate and proper cleanup is critical to prevent contamination and exposure.
Step-by-Step Spill Cleanup:
-
Ensure Area is Ventilated: Work in a well-ventilated area to avoid inhalation of any dust.[3]
-
Avoid Dust Formation: Take measures to prevent the generation of dust during the cleanup process.[3][5]
-
Mechanical Collection: Carefully sweep up or vacuum the spilled solid material.[6]
-
Containerize Waste: Place the collected material into a suitable, closed, and clearly labeled container for disposal.[4][5][6][7]
-
Clean the Area: Thoroughly clean the surface of the spill area to remove any residual contamination.[6]
-
Prevent Environmental Release: Do not allow the substance to be released into the environment, including sewer systems or drains.[3][7]
Waste Collection and Labeling
Proper containment and labeling of this compound waste are mandatory for safe storage and final disposal.
-
Use Compatible Containers: Store this compound waste in containers made of a compatible material with tightly fitting caps. Keep containers closed at all times except when adding waste.[8]
-
Label Waste Containers: All waste containers must be clearly labeled with their contents. Use chemical names (not formulas or acronyms) and indicate that it is hazardous waste.[9] The label should include the name "this compound Waste" and any known hazard characteristics.
Final Disposal
The ultimate disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.
-
Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Another accepted method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Prohibited Disposal Methods: Do not dispose of this compound waste in the sanitary sewer or regular trash.[3] Do not contaminate water, foodstuffs, or animal feed with the waste.[3]
Disclaimer: This document provides guidance based on available data for a related compound and general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound, if available, before handling or disposal. Adherence to institutional protocols and local regulations is mandatory.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Influence of formulation and processing on absorption and metabolism of flavan-3-ols from tea and cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Learn About Cocoa Flavanols | Mars Cocoa Science [marscocoascience.com]
- 3. echemi.com [echemi.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. uspmsds.com [uspmsds.com]
- 7. carlroth.com [carlroth.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. cehs.siu.edu [cehs.siu.edu]
Essential Safety and Handling Protocols for Fisetinidol
For immediate reference, this guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fisetinidol.
Core Safety and Handling at a Glance
This compound is a flavonoid and, like similar compounds, should be handled with care to minimize exposure. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Latex gloves may not provide adequate protection. Double gloving is advisable for extended operations. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a Fume Hood | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Hazard Identification and First Aid
Based on data for the structurally similar compound Fisetin, this compound may present the following hazards.
| Hazard | Description | First Aid Measures |
| Skin Irritation | May cause skin irritation upon contact. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Eye Irritation | May cause serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Ingestion | The toxicological properties have not been fully investigated. | IF SWALLOWED: Rinse mouth. Call a doctor if you feel unwell. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safety and research integrity when working with powdered chemicals like this compound.
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the procedure.
-
Have an appropriate spill kit readily accessible.
Handling:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh and transfer the solid compound within the fume hood to prevent dust generation.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and any known hazards. To maintain product quality, storage in a freezer may be recommended.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. | Dispose of contents/container to an approved waste disposal plant. |
| Liquid Waste | Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. | Do not empty into drains.[1] Dispose of contents/container to an approved waste disposal plant. |
| Contaminated PPE | Place in a sealed bag and dispose of as solid hazardous waste. | Follow institutional guidelines for disposal of contaminated lab waste. |
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
